2-(Difluoromethyl)-5-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-5-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-2-3-6(7(8)9)10-4-5/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGPHBNUKKAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Difluoromethyl 5 Methylpyridine and Its Precursors
De Novo Synthesis Approaches to the 2-(Difluoromethyl)-5-methylpyridine Scaffold
The de novo synthesis of the this compound scaffold involves the construction of the pyridine (B92270) ring from acyclic precursors. While direct synthesis of the final product from simple aliphatic materials is not extensively documented, the synthesis of key precursors which can then be functionalized is a viable and reported strategy.
Multi-Step Synthesis from Simple Aliphatic or Aromatic Starting Materials
A notable pathway to a crucial precursor, 2-chloro-5-methylpyridine (B98176), begins with simple aliphatic building blocks. This process involves the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. google.com Subsequent amination of this intermediate with a nitrogen source, such as an amine or an ammonium (B1175870) compound, leads to the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone. google.com
The resulting dihydropyridone can then be halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (B17766) (which exists in tautomeric equilibrium with 5-methyl-2(1H)-pyridone). google.com The final step in this precursor synthesis is the chlorination of 2-hydroxy-5-methylpyridine to afford 2-chloro-5-methylpyridine. google.com This multi-step sequence provides a foundational route to a key intermediate that is amenable to further functionalization to introduce the difluoromethyl group.
Heterocyclic Ring-Formation Reactions Yielding this compound
An alternative de novo approach involves the construction of the pyridine ring with the difluoromethyl group already incorporated or formed in situ. One such method is the reaction of α,β-unsaturated trifluoromethyl ketones with primary enamines. clockss.org This reaction, in the presence of phosphorus oxychloride/pyridine adsorbed on silica (B1680970) gel, yields 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. clockss.org Subsequent dehydrofluorination using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of piperazine (B1678402) can then generate 2-difluoromethyl-6-methylpyridine derivatives. clockss.org While this specific example leads to a dicarboxylate-substituted pyridine, the core strategy of forming the ring and then generating the difluoromethyl group from a trifluoromethyl precursor is a significant approach.
Functionalization and Derivatization Strategies for Pyridine Rings to Afford this compound
The introduction of the difluoromethyl group onto a pre-functionalized pyridine ring is a more direct and commonly explored strategy. These methods focus on the late-stage introduction of the -CF2H moiety, which can be advantageous in synthetic campaigns. clockss.org
Introduction of the Difluoromethyl Group at the 2-Position of 5-Methylpyridine Derivatives
With a suitable precursor like 2-chloro-5-methylpyridine or 5-methylpyridine itself, the difluoromethyl group can be installed at the 2-position using various techniques. These methods are broadly categorized into radical and nucleophilic difluoromethylation.
Radical difluoromethylation involves the generation of a difluoromethyl radical (•CF2H) which then adds to the pyridine ring. The Minisci reaction is a classic example of a radical substitution on a heteroaromatic ring. In the context of difluoromethylation, a source of •CF2H is required. One such source is bis(difluoroacetyl) peroxide, which can be generated in situ from difluoroacetic anhydride (B1165640) and urea-hydrogen peroxide. clockss.org This method has been successfully applied to the para-difluoromethylation of pyridinium (B92312) salts. clockss.org For the synthesis of this compound, this approach would involve the reaction of 5-methylpyridine with a suitable difluoromethyl radical source under conditions that favor substitution at the 2-position.
| Reagent | Radical Source | Conditions | Notes |
| Difluoroacetic anhydride / Urea·H₂O₂ | Bis(difluoroacetyl) peroxide | Acetone, -40 °C to 0 °C | Generates •CF₂H radical for Minisci-type reactions. clockss.org |
Nucleophilic difluoromethylation is a powerful strategy, particularly when starting with a precursor bearing a good leaving group at the target position, such as 2-chloro-5-methylpyridine. In this approach, a nucleophilic "CF2H-" equivalent is reacted with the electrophilic pyridine derivative.
The reaction of 2-fluoropyridines with nucleophiles is known to be significantly faster than with their chloro- or bromo-analogs, a principle that can be extended to difluoromethylation. google.com While direct displacement of a chloride with a difluoromethyl nucleophile can be challenging, conversion of the 2-chloro-5-methylpyridine to a more reactive derivative or the use of specific catalytic systems can facilitate this transformation.
Another approach involves the use of reagents like chlorodifluoromethane (B1668795) (Freon-22) for the difluoromethylation of pyridones. Starting with 5-methyl-2-pyridone, reaction with chlorodifluoromethane under basic conditions could potentially yield N-difluoromethylated and O-difluoromethylated products. Subsequent rearrangement or selective synthesis could lead to the desired C-difluoromethylated isomer.
More contemporary methods utilize reagents like TMSCF2Br (bromodifluoromethyl)trimethylsilane) in the presence of a suitable initiator or catalyst. These reagents can act as sources for the difluoromethyl group in cross-coupling reactions. For instance, a palladium- or copper-catalyzed cross-coupling of 2-chloro-5-methylpyridine with a difluoromethyl source could be a viable route.
| Reagent/System | Precursor Type | General Conditions | Notes |
| Chlorodifluoromethane (CHClF₂) | 2-Pyridones | Basic conditions (e.g., K₂CO₃), DMF, elevated temperatures | Can lead to both N- and O-difluoromethylation. |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | 2-Halopyridines | Transition metal catalysis (e.g., Pd, Cu) | A versatile reagent for nucleophilic difluoromethylation. |
Electrophilic Difluoromethylation Methodologies
The introduction of a difluoromethyl (CHF2) group onto a pyridine ring can be effectively achieved through electrophilic difluoromethylation. This process utilizes reagents that act as an electrophilic "CF2H+" source, which then react with a nucleophilic pyridine derivative.
A notable reagent in this category is the S-(difluoromethyl)dibenzothiophenium salt, known as the Umemoto reagent. While effective, its preparation and cost can be significant factors. An alternative is the use of sulfonium (B1226848) salts, such as S-(difluoromethyl)diphenylsulfonium salts, which can be generated in situ or used as pre-formed salts. The reaction mechanism typically involves the pyridine nitrogen or a carbanion on the pyridine ring attacking the electrophilic reagent, leading to the transfer of the difluoromethyl group.
Recent research has focused on developing more accessible electrophilic difluoromethylating agents, including hypervalent iodine compounds and various sulfoxonium and sulfonium ylides. The success of these reactions is highly dependent on the specific conditions, such as the choice of solvent, temperature, and the use of a non-nucleophilic base to prevent unwanted side reactions.
Introduction of the Methyl Group at the 5-Position of 2-(Difluoromethyl)pyridine (B40438) Derivatives
Following the difluoromethylation of the pyridine ring, the next crucial step is the introduction of a methyl group at the 5-position. The choice of method for this transformation depends on the starting material.
For a 5-halo-2-(difluoromethyl)pyridine, such as the bromo or iodo derivative, transition metal-catalyzed cross-coupling reactions are highly efficient. The Suzuki coupling, which uses methylboronic acid or its esters with a palladium catalyst and a base, is a common choice. Other viable options include the Stille coupling with a methyltin reagent or the Negishi coupling with a methylzinc reagent.
If the starting material is an unsubstituted 2-(difluoromethyl)pyridine, a directed C-H activation approach can be employed. This method uses a transition metal catalyst, like palladium or rhodium, which coordinates to the pyridine nitrogen and directs methylation to the C-H bonds. However, achieving selectivity for the 5-position can be challenging. rsc.orgnih.gov Another strategy involves the lithiation of 2-(difluoromethyl)pyridine at the 5-position, followed by reaction with an electrophilic methyl source like methyl iodide. youtube.com
Orthogonal Protection and Deprotection Strategies in this compound Synthesis
In the multi-step synthesis of this compound, protecting groups are often necessary to mask reactive functional groups and direct reactions to the desired positions. bham.ac.uk Orthogonal protection, which allows for the selective removal of different protecting groups under distinct conditions, is a particularly valuable strategy. fiveable.methieme-connect.de
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in the efficient synthesis of this compound, offering mild and selective methods for key bond formations.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental in constructing the carbon-carbon bonds required for this compound. These reactions are especially useful for introducing the methyl group at the 5-position of a 2-(difluoromethyl)pyridine precursor. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used and involves coupling a 5-halo-2-(difluoromethyl)pyridine with methylboronic acid or a methylboronate ester. A palladium(0) catalyst, often generated from a palladium(II) precatalyst and a phosphine (B1218219) ligand, is typically used in the presence of a base. rsc.org
| Catalyst/Ligand | Base | Solvent |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane |
Stille Coupling: This method couples a 5-halo-2-(difluoromethyl)pyridine with an organotin reagent. While it tolerates a wide range of functional groups, the toxicity of the tin reagents is a significant drawback.
Negishi Coupling: This reaction utilizes an organozinc reagent and is also catalyzed by palladium or nickel complexes. It is known for its high reactivity and often results in good yields and short reaction times.
Organocatalytic Transformations
Organocatalysis provides a metal-free alternative for certain synthetic steps. researchgate.net These small organic molecules can catalyze reactions, sometimes with greater sustainability.
For the synthesis of this compound, organocatalysis can be applied to the difluoromethylation step, where organic bases or phase-transfer catalysts can promote the reaction. nih.govacs.orgnih.gov Additionally, organocatalysts can be used in the initial synthesis of the pyridine ring itself. researchgate.net
Photoredox Catalysis for Difluoromethylation
Photoredox catalysis has become a powerful tool for generating radical intermediates under mild conditions using visible light. researchgate.netacs.orgnih.gov This method can be applied to the difluoromethylation of the pyridine ring. researchgate.netacs.org
The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by light, initiates a single-electron transfer. researchgate.netacs.org This can generate a difluoromethyl radical (•CF2H) from a precursor like bromodifluoromethane (B75531) or sodium difluoromethanesulfinate. researchgate.netnih.gov This radical then adds to the pyridine ring to form the desired product. researchgate.netacs.org This approach is advantageous due to its mild reaction conditions and high functional group tolerance. nih.govacs.org
| Photocatalyst | Difluoromethyl Source | Additive/Solvent |
| Ru(bpy)₃Cl₂ | HCF₂SO₂Na | Ascorbic Acid / DMSO |
| Ir(ppy)₃ | HCF₂Br | Base / Acetonitrile (B52724) |
Green Chemistry Principles Applied to this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and economically viable production processes. This involves the use of safer solvents, maximizing the incorporation of starting materials into the final product, and minimizing waste generation.
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent plays a critical role in the environmental impact of a chemical process. Researchers have been exploring alternatives to traditional volatile organic compounds (VOCs) in the synthesis of pyridines and their derivatives.
For the synthesis of the key precursor, 2-chloro-5-methylpyridine, a method utilizing water as the reaction medium has been reported. In this process, 3-methylpyridine (B133936) reacts with chlorine gas in the presence of a catalyst at 40-60°C to yield 2-chloro-5-methylpyridine. eurekalert.org This approach significantly reduces the reliance on hazardous organic solvents.
Continuous flow processes also offer a greener alternative. A simplified bench-top continuous flow setup has been used for the α-methylation of pyridines, which can be a greener approach than conventional batch reactions, offering shorter reaction times, increased safety, and reduced waste. mdpi.com While not specifically for this compound, the principles are applicable to its synthesis. For instance, a flow synthesis of 2-methylpyridines has been demonstrated using a low boiling point alcohol, which can be easily removed and potentially recycled. mdpi.com
The use of high-boiling, inert organic solvents like trichlorobenzene is common in the synthesis of 2-chloro-5-methylpyridine from 2-oxo-5-methyl-5,6-dihalopiperidine. epo.org While effective, the environmental and health profiles of such solvents are a concern, driving the search for more benign alternatives.
| Reaction Step | Solvent System | Green Chemistry Aspect | Reference |
| Synthesis of 2-chloro-5-methylpyridine | Water | Use of an environmentally benign solvent | eurekalert.org |
| α-Methylation of pyridines (related synthesis) | Low boiling point alcohol (e.g., 1-propanol) in a flow reactor | Reduced waste, potential for solvent recycling, shorter reaction times | mdpi.com |
| Synthesis of 2-chloro-5-methylpyridine | Trichlorobenzene (high boiling point) | Traditional approach, less green due to solvent hazards | epo.org |
Atom Economy and Reaction Efficiency Optimization
Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. High atom economy is a cornerstone of green chemistry, as it signifies less waste generation.
The direct C-H functionalization of pyridines is an atom-economical approach to introduce substituents, as it avoids the need for pre-functionalized starting materials. acs.orgnih.gov A photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds showcases high atom economy, where two substrates undergo C-H functionalization to form a new C(sp²)-C(sp³) bond. acs.org Similarly, reductive functionalization of pyridine-fused N-heteroarenes offers high efficiency and atom economy. acs.orgnih.gov
In the context of synthesizing the precursor 2-chloro-5-methylpyridine, various methods have been developed to improve yield and, consequently, reaction efficiency. For example, reacting 3-methylpyridine N-oxide with phosphorus oxychloride in the presence of a hindered cyclic amine can lead to high yields of the desired product. nih.gov Another process involves the direct chlorination of 3-methyl-pyridine in an airlift loop reactor, achieving a molar yield of up to 60%. nih.gov
The synthesis of 2-methyl-5-ethylpyridine, a related compound, from acetaldehyde (B116499) and ammonium salts has been optimized to achieve yields of around 80%, a significant improvement over earlier methods that produced numerous by-products. google.com Such optimization strategies are vital for improving the atom economy of industrial processes.
| Synthetic Approach | Key Features | Impact on Atom Economy | Reference |
| Direct C-H functionalization of pyridines | Avoids pre-functionalization | High atom economy | acs.orgnih.govacs.org |
| Synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide | High yield with specific reagents | Improved reaction efficiency | nih.gov |
| Direct chlorination of 3-methyl-pyridine | Airlift loop reactor, catalytic process | Moderate to high yield, potential for high atom economy | nih.gov |
Waste Minimization and By-Product Management
The production of specialty chemicals like this compound inevitably generates by-products and waste streams that require careful management. A key aspect of green chemistry is to design processes that minimize waste at its source and to develop effective methods for treating any waste that is produced.
In the synthesis of fluorinated agrochemicals, which often involve pyridine derivatives, the management of fluoride-containing waste is a significant challenge. nih.gov European regulations mandate the destruction or irreversible transformation of persistent organic pollutants (POPs), often through high-temperature incineration. indaver.com For waste with high concentrations of per- and polyfluoroalkyl substances (PFAS), incineration in rotary kilns at high temperatures is a common practice. The resulting fluorides in the flue gases are captured using additives like lime milk, converting them into less harmful substances such as calcium fluoride (B91410). indaver.com Recent research has also focused on methods to recover fluoride from waste streams, contributing to a more circular fluorine economy. eurekalert.org
In the context of pesticide manufacturing, in-plant control of wastewater discharges and proper handling of solid waste are crucial to prevent environmental contamination. epa.gov The choice of disposal methods, such as incineration or burial, requires careful consideration of the potential for environmental impact. epa.gov
| Waste Stream | Management Strategy | Green Chemistry Principle | Reference |
| Fluoride-containing waste | High-temperature incineration, fluoride capture | Waste treatment and minimization | nih.govindaver.com |
| Isomeric by-products (e.g., in 2-chloro-5-methylpyridine synthesis) | Improved reaction selectivity to minimize formation | Prevention of waste | nih.gov |
| General chemical waste from pesticide manufacturing | In-plant control, proper disposal methods | Pollution prevention | epa.gov |
Stereoselective and Regioselective Considerations in this compound Synthesis
The biological activity of a molecule is often highly dependent on its three-dimensional structure (stereochemistry) and the specific placement of functional groups (regiochemistry). Therefore, controlling these aspects during the synthesis of this compound is of paramount importance.
The introduction of the difluoromethyl group onto the pyridine ring presents a significant regioselective challenge. The direct C-H difluoromethylation of pyridines can lead to a mixture of isomers. nih.gov However, recent advancements have demonstrated switchable meta- and para-C-H difluoromethylation of pyridines through the use of oxazino pyridine intermediates. nih.govnih.gov By transforming the oxazino pyridines into pyridinium salts in situ, the regioselectivity can be switched to favor the para-position. nih.gov This method allows for the preparation of various meta- and para-difluoromethylated pyridines with high regioselectivity. nih.gov
For the synthesis of the precursor 2-chloro-5-methylpyridine, achieving high regioselectivity is also crucial to avoid the formation of undesired isomers. The reaction of 3-methylpyridine N-oxide with phosphorus oxychloride can be optimized to favor the formation of 2-chloro-5-methylpyridine over other isomers. nih.gov
While the synthesis of this compound itself does not typically involve the creation of a chiral center at the difluoromethyl-bearing carbon, stereoselectivity can be a critical factor in the synthesis of more complex molecules containing this moiety. For example, the synthesis of fluazifop-P-butyl, an herbicide containing a trifluoromethylpyridine group, involves a stereoselective process to obtain the active (R)-enantiomer. nih.gov Similarly, methods for the stereoselective synthesis of chiral α,α-difluorinated sulfonamides and α-difluoromethylamines have been developed, highlighting the importance of controlling stereochemistry in related fluorinated compounds. nuph.edu.uaresearchgate.net The hydrogenation of fluoropyridines to access enantioenriched fluorinated piperidines also demonstrates the application of stereoselective synthesis in this class of compounds. acs.org
| Synthetic Challenge | Method/Strategy | Outcome | Reference |
| Regioselective difluoromethylation of pyridines | Use of oxazino pyridine intermediates and in situ pyridinium salt formation | Switchable and high regioselectivity for meta- or para-difluoromethylation | nih.govnih.gov |
| Regioselective synthesis of 2-chloro-5-methylpyridine | Optimization of reaction conditions with 3-methylpyridine N-oxide | High yield of the desired 2-chloro-5-methylpyridine isomer | nih.gov |
| Stereoselective synthesis of related fluorinated compounds | Stereoselective synthesis of fluazifop-P-butyl; synthesis of chiral difluorinated sulfonamides and amines; hydrogenation of fluoropyridines | Access to specific enantiomers with desired biological activity | nih.govnuph.edu.uaresearchgate.netacs.org |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Difluoromethyl 5 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁹F, the precise structure of 2-(Difluoromethyl)-5-methylpyridine can be determined.
Proton (¹H) NMR Techniques
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group and the three aromatic protons on the pyridine (B92270) ring, as well as the single proton of the difluoromethyl group.
Aromatic Protons: The pyridine ring exhibits three protons. The proton at the C-6 position is expected to appear as a doublet, coupled to the proton at C-4. The proton at C-4 will appear as a doublet of doublets, showing coupling to both the C-6 proton and the C-3 proton. The proton at C-3 will appear as a doublet, coupled to the H-4 proton. Their chemical shifts are influenced by the electron-donating methyl group at C-5 and the electron-withdrawing difluoromethyl group at C-2.
Methyl Protons: The methyl group (CH₃) at the C-5 position will give rise to a singlet, as it has no adjacent protons to couple with.
Difluoromethyl Proton: The single proton of the difluoromethyl group (-CHF₂) is expected to appear as a triplet, due to coupling with the two equivalent fluorine atoms (according to the n+1 rule for multiplicity). This coupling is a two-bond coupling (²JH-F) and is typically large.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.5 | d | ~2.0 |
| H-4 | ~7.6 | dd | ~8.0, 2.0 |
| H-3 | ~7.5 | d | ~8.0 |
| CHF₂ | ~6.6 | t | ²JH-F ≈ 55-60 |
| CH₃ | ~2.4 | s | - |
Carbon-13 (¹³C) NMR Techniques
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated.
Pyridine Ring Carbons: Five signals will correspond to the carbons of the pyridine ring. The carbon atom C-2, directly attached to the electronegative fluorine atoms, will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The other ring carbons (C-3, C-4, C-5, C-6) will have chemical shifts determined by their position relative to the substituents.
Methyl Carbon: The carbon of the C-5 methyl group will appear as a single peak in the upfield region of the spectrum.
Difluoromethyl Carbon: The carbon of the difluoromethyl group will appear as a prominent triplet due to the strong one-bond coupling to the two attached fluorine atoms (¹JC-F).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | ~155 | t | ¹JC-F ≈ 235-240 |
| C-6 | ~150 | s | - |
| C-4 | ~137 | s | - |
| C-3 | ~120 | t | ³JC-F ≈ 5-6 |
| C-5 | ~135 | s | - |
| CHF₂ | ~113 | t | ¹JC-F ≈ 230-235 |
| CH₃ | ~18 | s | - |
Fluorine-19 (¹⁹F) NMR Techniques for Difluoromethyl Moiety Analysis
¹⁹F NMR is an essential tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. thermofisher.comnih.govmdpi.com The chemical shift range in ¹⁹F NMR is much broader than in ¹H NMR, which minimizes the chance of signal overlap. thermofisher.com
For this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the single geminal proton (²JF-H). The chemical shift is characteristic of a difluoromethyl group attached to an aromatic system.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHF₂ | ~ -110 to -115 | d | ²JF-H ≈ 55-60 |
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are critical for the definitive assignment of all proton and carbon signals by revealing correlations between nuclei. researchgate.netsdsu.eduuvic.ca
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons: H-3 with H-4, and H-4 with H-6, confirming their positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu This allows for the unambiguous assignment of each protonated carbon. Cross-peaks would be observed between H-3/C-3, H-4/C-4, H-6/C-6, the methyl protons and the methyl carbon, and the difluoromethyl proton and the difluoromethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduprinceton.edu This is vital for piecing together the molecular structure. Key correlations would include:
The methyl protons to C-4, C-5, and C-6.
The difluoromethyl proton (H- of CHF₂) to C-2 and C-3.
The aromatic proton H-6 to C-2, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This helps in confirming the substitution pattern. Expected NOE correlations would be observed between the difluoromethyl proton and the H-3 proton, and between the methyl protons and the H-4 and H-6 protons.
Mass Spectrometry (MS) Methodologies for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. miamioh.edunih.gov
Electron Ionization (EI) MS
Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, causing extensive and reproducible fragmentation. nih.gov This fragmentation pattern serves as a molecular fingerprint.
For this compound (Molecular Weight: 143.13 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 143. The primary fragmentation pathways would likely involve the difluoromethyl group and the pyridine ring structure.
Loss of Fluorine: A common fragmentation for fluorinated compounds is the loss of a fluorine atom, which would result in a fragment ion at m/z 124 ([M-F]⁺).
Loss of Difluoromethyl Radical: Cleavage of the C-C bond between the pyridine ring and the difluoromethyl group would lead to the loss of a ·CHF₂ radical, resulting in a prominent peak at m/z 92, corresponding to the 5-methyl-2-pyridyl cation.
Loss of H: Loss of a hydrogen atom, likely from the methyl group, would produce an ion at m/z 142 ([M-H]⁺).
Ring Fragmentation: Further fragmentation of the pyridine ring structure would lead to smaller, characteristic ions.
Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Identity | Fragmentation Pathway |
| 143 | [M]⁺ | Molecular Ion |
| 142 | [M-H]⁺ | Loss of a hydrogen radical |
| 124 | [M-F]⁺ | Loss of a fluorine radical |
| 92 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical |
| 77 | [C₅H₄N]⁺ | Further fragmentation of the ring |
Electrospray Ionization (ESI) MS
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. und.edu In ESI-MS analysis of this compound, the sample would typically be dissolved in a suitable solvent and infused into the mass spectrometer. The basic nitrogen atom of the pyridine ring is readily protonated, leading to the formation of a prominent pseudomolecular ion [M+H]⁺ in the positive ion mode.
The resulting mass spectrum would be expected to show a base peak corresponding to the mass-to-charge ratio (m/z) of this protonated molecule. The molecular formula of this compound is C₇H₇F₂N. The monoisotopic mass is 143.0546 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 144.0624. Fragmentation can be induced, and common fragment ions might include the loss of a fluorine atom or cleavage of the difluoromethyl group.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. und.edu Using an instrument like a time-of-flight (TOF) analyzer, the mass of an ion can be measured with an accuracy of a few parts per million (ppm).
For this compound, HRMS would confirm the elemental formula C₇H₇F₂N. The calculated exact mass of the protonated molecule, [C₇H₈F₂N]⁺, is 144.06245. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the identity of the compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
Table 1: Expected ESI-HRMS Data for this compound
| Ion Formula | Ion Type | Calculated m/z |
|---|---|---|
| [C₇H₈F₂N]⁺ | [M+H]⁺ | 144.06245 |
| [C₇H₇F₂N]⁺ | [M]⁺ | 143.05463 |
| [C₇H₇FN]⁺ | [M-H-F]⁺ | 124.05663 |
Note: This table represents theoretical data based on the compound's structure, as specific experimental literature data is not available.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic absorption frequency range. The FTIR spectrum of this compound would be expected to display several key absorption bands. The analysis of related molecules, such as 2-chloro-6-methyl pyridine and 2-amino-5-methylpyridine, provides a basis for assigning these bands. orientjchem.orgresearchgate.net
The key functional groups to be identified are the difluoromethyl group (CHF₂), the methyl group (CH₃), and the pyridine ring.
C-H vibrations: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group typically appears in the 2900-3000 cm⁻¹ region.
C-F vibrations: The C-F stretching vibrations are strong and characteristically found in the 1100-1350 cm⁻¹ region. The presence of two fluorine atoms on the same carbon will likely result in strong, distinct bands.
Pyridine ring vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.
Table 2: Predicted FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~1600 | Strong | Pyridine Ring (C=C, C=N) Stretch |
| ~1470 | Medium | CH₃ Asymmetric Bending |
| ~1380 | Medium | CH₃ Symmetric Bending |
| ~1300-1100 | Very Strong | C-F Stretch (CHF₂) |
Note: This table is illustrative, with frequency ranges based on characteristic group vibrations and data from similar pyridine compounds. nih.govresearchgate.net
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing vibrations that are weak or absent in the FTIR spectrum.
Symmetric vibrations, such as the symmetric stretch of the C-F bonds in the difluoromethyl group and the "breathing" modes of the pyridine ring, are expected to produce strong signals in the Raman spectrum. Computational studies on related molecules like 2-amino-3-methyl-5-nitropyridine (B21948) have shown the power of combining experimental and theoretical Raman data for precise vibrational assignments. nih.gov
Table 3: Predicted Raman Active Modes for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050 | Strong | Aromatic C-H Stretch |
| ~2950 | Strong | Aliphatic C-H Stretch (CH₃) |
| ~1600 | Medium | Pyridine Ring (C=C, C=N) Stretch |
| ~1000 | Very Strong | Pyridine Ring Breathing Mode |
Note: This table is illustrative, highlighting modes typically strong in Raman spectra for this type of structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyridine ring is a chromophore that exhibits characteristic π → π* and n → π* transitions. nist.gov
π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. For pyridine derivatives, these often appear below 270 nm.
n → π transitions:* These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. In pyridine, this transition is often observed around 270-300 nm and can be sensitive to solvent polarity.
The presence of the difluoromethyl and methyl substituents on the pyridine ring will influence the exact position and intensity of these absorption maxima (λ_max).
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Typical λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | ~220-230 | High |
| π → π* | ~260-270 | Moderate |
X-ray Crystallography Methodologies for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.
The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For example, it would definitively measure the C-F, C-C, and C-N bond lengths and the geometry around the difluoromethyl-substituted carbon. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-stacking, which govern the solid-state properties of the compound. While no published crystal structure for this specific compound is currently available, the data obtained would be presented in a format similar to the table below.
Table 5: Representative Data from a Hypothetical X-ray Crystallography Analysis
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| C(2)-C(7) Bond Length (Å) | [Value] |
| C(7)-F(1) Bond Length (Å) | [Value] |
| C(5)-C(8) Bond Length (Å) | [Value] |
Note: This table is a template representing the type of data that would be generated from an X-ray diffraction experiment.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatography is an indispensable tool for the analysis of this compound. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis, such as purity determination or separation from related substances.
Gas Chromatography (GC) with Various Detection Systems (FID, MS)
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Flame Ionization Detection (FID) provides high sensitivity for organic compounds. As the eluted this compound is burned in a hydrogen-air flame, it produces ions that generate a current proportional to the amount of substance present. This method is robust and provides excellent quantitative data.
Mass Spectrometry (MS) , when coupled with GC, offers both qualitative and quantitative information. The MS detector ionizes the eluted compound, separates the resulting ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification. GC-MS is particularly useful for identifying impurities and degradation products. nih.govtandfonline.com
For the analysis of pyridine derivatives, columns with a non-polar or medium-polarity stationary phase are often employed. researchgate.net Headspace GC can also be utilized, where the vapor above a sample is injected, which is suitable for determining volatile compounds in various matrices. tandfonline.commee.gov.cn
Table 1: Illustrative GC Parameters for this compound Analysis
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane | Provides good resolution for a wide range of semi-volatile organic compounds, including pyridine derivatives. researchgate.net |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport through the column. |
| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| Detector (FID) | Temperature: 300 °C | Maintains the analyte in the gas phase and ensures efficient ionization. |
| Detector (MS) | Ion Source: 230 °C, Quadrupole: 150 °C, Scan Range: 40-450 amu | Standard conditions for electron impact (EI) ionization and mass analysis of small organic molecules. |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV-Vis, PDA, MS)
High-Performance Liquid Chromatography is a versatile technique for the separation and quantification of less volatile or thermally labile compounds. The separation is based on the compound's interaction with a stationary phase (packed in a column) and a liquid mobile phase.
For pyridine derivatives, which are often hydrophilic, reversed-phase HPLC can be challenging. helixchrom.comhelixchrom.com The use of fluorinated stationary phases or mixed-mode chromatography can provide alternative selectivity and improved peak shape. helixchrom.comchromatographyonline.com
UV-Vis and Photodiode Array (PDA) Detection: this compound contains a pyridine ring, which is a chromophore that absorbs ultraviolet (UV) light. A UV-Vis detector measures the absorbance at a specific wavelength, while a PDA detector collects the entire UV spectrum for each eluting peak, providing both quantitative data and information about peak purity and identity.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. It allows for the determination of the molecular weight of the analyte and its fragments, which is invaluable for structure confirmation and impurity profiling. helixchrom.com
Table 2: Representative HPLC Conditions for this compound
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or a fluorinated phase column | C18 is a common reversed-phase column. Fluorinated phases can offer different selectivity for fluorinated analytes. chromatographyonline.com |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile (B52724) with 0.1% Formic Acid | A gradient elution (e.g., 10-90% B over 15 minutes) is often used to separate compounds with varying polarities. Formic acid improves peak shape for basic compounds like pyridines. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV/PDA) | 260 nm | Wavelength at which the pyridine ring typically shows strong absorbance. PDA provides full spectral data. |
| Detection (MS) | Electrospray Ionization (ESI) in positive mode | ESI is a soft ionization technique suitable for polar molecules. Pyridines readily form [M+H]+ ions in positive mode. |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govwikipedia.org SFC is considered a "green" technology due to the reduced use of organic solvents. nih.gov It offers fast and efficient separations, particularly for chiral compounds and basic compounds like pyridines. wikipedia.org
The low viscosity and high diffusivity of supercritical CO2 lead to faster analysis times and higher efficiency compared to HPLC. libretexts.orgshimadzu.com Modifiers such as methanol (B129727) are often added to the mobile phase to increase its solvating power and improve peak shapes for polar analytes. nih.gov For basic compounds, stationary phases like 2-ethylpyridine (B127773) can be used to achieve good separation without the need for basic additives in the mobile phase. nih.gov
Table 3: Potential SFC Parameters for the Analysis of this compound
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | 2-Ethylpyridine or Diol-based column (e.g., 4.6 x 100 mm, 3 µm) | Specialized columns designed for the separation of basic compounds in SFC. nih.govnih.gov |
| Mobile Phase | CO2 with a gradient of Methanol (e.g., 5-40% over 5 minutes) | Methanol is a common modifier to increase the polarity of the mobile phase. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase. |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical state. |
| Column Temperature | 40 °C | Temperature is a key parameter in controlling the properties of the supercritical fluid. |
| Detection | PDA or MS | Similar to HPLC, these detectors provide valuable qualitative and quantitative information. |
Elemental Analysis Methodologies
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a pure sample of this compound, elemental analysis provides experimental verification of its empirical formula, C7H7F2N.
The analysis is typically performed using a dedicated elemental analyzer. A small, precisely weighed amount of the compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO2, H2O, N2) are separated by chromatography and quantified using a thermal conductivity detector. The fluorine content is usually determined by other methods, such as ion chromatography after combustion and absorption in a suitable solution.
The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the sample's purity and correct elemental composition.
Table 4: Elemental Composition of this compound (C7H7F2N)
| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 53.51 |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.49 |
| Fluorine (F) | 18.998 | 2 | 37.996 | 24.19 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.91 |
| Total | 157.136 | 100.00 |
Computational and Theoretical Studies on 2 Difluoromethyl 5 Methylpyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods offer a powerful lens through which the fundamental properties of compounds like 2-(difluoromethyl)-5-methylpyridine can be understood.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its balance of computational cost and accuracy. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP and B3PW91 with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and predict various properties. researchgate.netepstem.net
In studies of related substituted pyridines, DFT has been successfully used to calculate optimized bond parameters that show good agreement with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net Furthermore, DFT is instrumental in determining electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding molecular reactivity and stability. nih.gov For instance, in a study on 2-acetylamino-5-bromo-6-methylpyridine, DFT calculations were used to investigate molecular reactivity and stability through frontier molecular orbital analysis. nih.gov
The following table illustrates typical ground state properties that can be calculated using DFT for a pyridine derivative, based on data for analogous compounds.
| Property | Typical Calculated Value Range | Significance |
| Total Energy | Varies depending on molecule and basis set | Indicates the overall stability of the molecule. |
| HOMO Energy | -5 to -7 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1 to -3 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 3 to 5 eV | An indicator of chemical reactivity and electronic transitions. |
| Dipole Moment | 1 to 4 D | Provides insight into the polarity and intermolecular interactions of the molecule. |
Note: The values presented are representative ranges for substituted pyridine derivatives and not specific to this compound.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for calculating molecular properties, albeit at a greater computational expense. While specific ab initio studies on this compound were not found, their application to similar fluorinated organic molecules is well-documented. These methods are particularly useful for obtaining precise geometries and energies for different conformational isomers. rsc.org For example, in the conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, ab initio calculations were used in conjunction with experimental data to provide a comprehensive understanding of conformer geometries and energies. rsc.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intermolecular and intramolecular interactions by examining charge transfer and hyperconjugative interactions. researchgate.net In the study of various substituted pyridines and other nitrogen-containing heterocyclic compounds, NBO analysis has been used to elucidate the stability of the molecule arising from charge delocalization. researchgate.netnih.govnih.gov
The analysis of the second-order perturbation energy, E(2), within the NBO framework provides quantitative information about the strength of these interactions. For example, strong intramolecular interactions, such as those between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds, contribute significantly to the stability of the pyridine ring system. NBO analysis can also reveal the nature of intermolecular hydrogen bonding, which plays a crucial role in the crystal packing and biological activity of molecules. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of a molecule is critical to its chemical and biological activity. Computational methods are extensively used to perform conformational analysis and map the potential energy surface of molecules. For substituted pyridines, the rotation around the bond connecting a substituent to the pyridine ring is often a key conformational feature.
While specific data for this compound is unavailable, studies on similar molecules, such as 2'-fluoro-5-methyl-4'-thioarabinouridine, demonstrate the power of combining NMR spectroscopy with computational programs to determine the preferred conformation in solution. nih.gov For more complex molecules, computational scans of dihedral angles can be performed to identify low-energy conformers and the transition states that separate them. This type of analysis helps in understanding the dynamic behavior of the molecule. For instance, in a study of 2-substituted trifluoromethyl-benzaldehydes, conformational analysis revealed that while some conformers are planar, others adopt non-planar geometries. rsc.org
Reaction Mechanism Elucidation and Transition State Characterization
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides invaluable tools for elucidating reaction pathways and characterizing the high-energy transition states that govern reaction rates.
Computational Investigations of Difluoromethylation Pathways
The introduction of a difluoromethyl group is a key synthetic step in the preparation of many pharmaceuticals and agrochemicals. While specific computational studies on the difluoromethylation pathway to form this compound were not identified, computational methods are generally used to investigate such reaction mechanisms.
These investigations would typically involve:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.
Searching for Transition States: Sophisticated algorithms are used to find the saddle points on the potential energy surface that correspond to the transition states of each reaction step.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction kinetics.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to confirm that a located transition state correctly connects the desired reactants and products.
By applying these computational techniques, chemists can gain a detailed, step-by-step understanding of how a difluoromethyl group can be introduced onto a pyridine ring, and how the presence of other substituents, such as the methyl group in the 5-position, might influence the reaction's feasibility and regioselectivity.
Theoretical Studies of Functionalization Reactions on the Pyridine Ring
The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, enabling the generation of a vast array of molecules with diverse applications. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the regioselectivity and reactivity of these transformations. For this compound, the electronic landscape of the pyridine ring is shaped by the interplay of the electron-withdrawing difluoromethyl group (-CHF2) at the 2-position and the electron-donating methyl group (-CH3) at the 5-position.
Computational analyses of the electron density distribution and molecular orbital energies can predict the most likely sites for electrophilic and nucleophilic attack. The -CHF2 group, with its strong inductive effect, is expected to decrease the electron density of the pyridine ring, particularly at the ortho (C3) and para (C6) positions relative to its location. Conversely, the methyl group at the 5-position will increase electron density, primarily at the ortho (C4, C6) and para (C2) positions relative to itself.
Therefore, for electrophilic aromatic substitution, the positions meta to the deactivating -CHF2 group (C4 and C6) and ortho/para to the activating -CH3 group would be the most favored. DFT calculations of the Fukui functions or the electrostatic potential maps would provide a more quantitative prediction of the most reactive sites. For instance, in related pyridine systems, computational studies have successfully predicted the outcome of functionalization reactions by analyzing these reactivity indices.
In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the -CHF2 group will activate the ring towards attack, especially at the positions ortho and para to it. Thus, the C3 and C6 positions would be susceptible to nucleophilic attack, with the potential for displacement of a suitable leaving group if one were present.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are crucial for the characterization of novel compounds. For this compound, theoretical calculations can provide valuable insights into its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.
NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted with a high degree of accuracy using DFT calculations, typically employing the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts for the protons on the pyridine ring and the methyl group, as well as the fluorine and carbon atoms in the difluoromethyl group, can be compared with experimental data for validation. Studies on other fluorinated pyridine derivatives have demonstrated a strong correlation between computed and experimental NMR data. aps.org For this compound, the electron-withdrawing -CHF2 group is expected to cause a downfield shift for the adjacent ring protons, while the electron-donating methyl group would lead to an upfield shift for its neighboring protons.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the IR and Raman spectra can be calculated using DFT. These calculations help in the assignment of the various vibrational modes of the molecule, such as the C-H, C-F, C-N, and ring stretching and bending vibrations. Research on the impact of fluorination on the vibrational modes of pyridine has shown that the C-F stretching vibrations typically appear as strong bands in the IR spectrum. nih.gov By comparing the calculated spectra with experimentally obtained spectra, a detailed understanding of the molecular structure and bonding can be achieved.
The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on trends observed in similar compounds.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (ppm) | ||
| H-3 | 7.8 - 8.0 | (Not available) |
| H-4 | 7.4 - 7.6 | (Not available) |
| H-6 | 8.5 - 8.7 | (Not available) |
| -CH₃ | 2.4 - 2.6 | (Not available) |
| -CHF₂ | 6.5 - 7.0 (t) | (Not available) |
| ¹³C NMR (ppm) | ||
| C-2 | 155 - 160 | (Not available) |
| C-3 | 120 - 125 | (Not available) |
| C-4 | 135 - 140 | (Not available) |
| C-5 | 130 - 135 | (Not available) |
| C-6 | 148 - 152 | (Not available) |
| -CH₃ | 18 - 22 | (Not available) |
| -CHF₂ | 110 - 115 (t) | (Not available) |
| ¹⁹F NMR (ppm) | -110 to -120 (d) | (Not available) |
| IR (cm⁻¹) | ||
| C-F stretch | 1100 - 1200 | (Not available) |
| C-H stretch (aromatic) | 3000 - 3100 | (Not available) |
| C-H stretch (aliphatic) | 2900 - 3000 | (Not available) |
Note: The predicted values are estimates based on general trends in substituted pyridines and should be confirmed by specific calculations and experimental data.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of molecules in solution and to understand the influence of the solvent on their conformation and reactivity. For this compound, MD simulations can be employed to study its interactions with various solvents, its conformational flexibility, and its aggregation behavior.
Solvent Effects: The choice of solvent can significantly impact chemical reactions and the properties of the solute. MD simulations can model the solvation of this compound in different solvents, such as water, methanol (B129727), or less polar organic solvents. By analyzing the radial distribution functions and the coordination numbers, one can gain insights into the specific interactions between the solute and solvent molecules. For instance, the nitrogen atom of the pyridine ring and the fluorine atoms of the difluoromethyl group can act as hydrogen bond acceptors, and MD simulations can quantify the strength and dynamics of these interactions. Studies on other pyridine derivatives have shown how solvent interactions can influence crystal morphology and reaction outcomes. researchgate.net
Dynamic Behavior: MD simulations can track the motion of the molecule over time, revealing its conformational dynamics. The rotation of the methyl group and the flexibility of the difluoromethyl group can be analyzed. Furthermore, simulations can predict dynamic properties such as the diffusion coefficient of the molecule in a given solvent. Understanding the dynamic behavior is crucial for applications where the molecule's mobility and conformational preferences are important, such as in drug design or materials science. acs.orgnih.gov
The following table outlines key parameters and potential findings from a hypothetical MD simulation study of this compound in water.
| Simulation Parameter | Description | Potential Insights |
| Force Field | A set of parameters describing the potential energy of the system (e.g., OPLS-AA, CHARMM). | Accurate representation of intermolecular and intramolecular interactions. |
| Solvent Model | Explicit representation of water molecules (e.g., TIP3P, SPC/E). | Detailed analysis of solute-solvent interactions. |
| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). | Observation of conformational changes and dynamic events. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Identification of specific solvation shells and hydrogen bonding patterns. |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Assessment of conformational stability and flexibility. |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for extensive experimental work. While no specific QSRR studies on this compound are currently available, the methodology can be readily applied to a series of related pyridine derivatives to predict its reactivity in various chemical transformations.
To develop a QSRR model, a dataset of compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is required. A variety of molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates the descriptors to the observed reactivity. A robust QSRR model should have good statistical parameters, including a high correlation coefficient (R²) and a high predictive ability, often assessed through cross-validation (Q²).
For a series of substituted pyridines, a QSRR model could be developed to predict their reactivity in a specific functionalization reaction. By calculating the relevant descriptors for this compound, its reactivity could then be predicted using the established model. This approach would be particularly useful for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.
The table below illustrates the general workflow for a QSRR study.
| Step | Description | Example |
| 1. Data Collection | Gather a set of compounds with experimentally measured reactivity data. | A series of substituted pyridines with known rate constants for a specific reaction. |
| 2. Descriptor Calculation | Compute various molecular descriptors for each compound in the dataset. | Electronic descriptors (e.g., HOMO energy), steric descriptors (e.g., van der Waals volume), and topological indices. |
| 3. Model Development | Use statistical methods to build a mathematical relationship between descriptors and reactivity. | Multiple Linear Regression (MLR) to generate an equation of the form: Reactivity = c₀ + c₁D₁ + c₂D₂ + ... |
| 4. Model Validation | Assess the statistical significance and predictive power of the model. | High R² and Q² values, low standard error of prediction. |
| 5. Prediction | Use the validated model to predict the reactivity of new, untested compounds. | Calculate descriptors for this compound and predict its reactivity. |
Chemical Reactivity and Transformation of 2 Difluoromethyl 5 Methylpyridine
Reactions Involving the Difluoromethyl Group
The difluoromethyl group is an interesting functional moiety. It is generally considered a bioisostere of alcohol, thiol, or amine groups due to the acidic nature of its hydrogen atom, which can participate in hydrogen bonding. However, its reactivity is distinct from these groups.
Nucleophilic Substitution Reactions on the Difluoromethyl Group
Direct nucleophilic substitution on the carbon atom of the difluoromethyl group, which would involve the displacement of a fluoride (B91410) ion, is not a commonly observed or favorable reaction pathway. The C-F bond is exceptionally strong, and fluoride is a poor leaving group under typical Sₙ2 conditions. Instead, the primary reactivity of the CHF₂ group involves the acidic proton. Strong bases can deprotonate the group to form a difluoromethylide anion (Ar-CF₂⁻), which can then act as a nucleophile in subsequent reactions. However, this falls outside the scope of a direct substitution on the group itself.
Functional Group Interconversions of the Difluoromethyl Moiety
While stable, the difluoromethyl group can be converted into other functional groups under specific, often harsh, conditions. One of the most significant transformations is its hydrolysis to a carbonyl group. Analogous to the hydrolytic lability of α-difluoromethyl groups on other nitrogen heterocycles like pyrroles, the CHF₂ group on the pyridine (B92270) ring can be converted to an aldehyde or carboxylic acid. nih.gov
Strong oxidation can convert the difluoromethyl group directly to a carboxylic acid. This is analogous to the well-established oxidation of a methyl group at the same position. For instance, the oxidation of 2-methylpyridine (B31789) (α-picoline) to pyridine-2-carboxylic acid (picolinic acid) is a standard industrial and laboratory procedure, often employing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.orgresearchgate.net It is therefore expected that 2-(difluoromethyl)-5-methylpyridine would undergo a similar transformation to yield 5-methylpyridine-2-carboxylic acid.
Table 1: Plausible Oxidative Interconversion of the Difluoromethyl Group
| Starting Material | Reagent | Product | Reference Analogy |
|---|
Defluorination and Fluorination Reactions
The difluoromethyl group is characterized by its high stability, and reactions involving the cleavage of its carbon-fluorine bonds (defluorination) or the addition of another fluorine atom (to form a trifluoromethyl group) are not readily achieved. These transformations typically require specialized and highly reactive reagents that are not standard in general organic synthesis. For this compound, such reactions are not commonly reported in the literature.
Reactions on the Pyridine Nitrogen Atom of this compound
The nitrogen atom of the pyridine ring retains its nucleophilic character, making it susceptible to reactions with various electrophiles.
N-Oxidation Reactions
The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid generated in situ. chemtube3d.comgoogle.com The resulting N-oxides are stable, dipolar compounds and are valuable intermediates in their own right, as the N-oxide group can activate the pyridine ring for further substitutions. researchgate.net The oxidation of various substituted pyridines, including 2-halopyridines, is well-documented and proceeds with high efficiency. rsc.orggoogle.com
Table 2: Representative Conditions for N-Oxidation of Pyridine Derivatives
| Substrate | Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyridine | m-CPBA | Chloroform (B151607) (CHCl₃) | Room Temp. | Pyridine N-oxide | High | researchgate.net |
| 2-Chloropyridine | Peracetic Acid / H₂SO₄ | N/A | 70-80°C | 2-Chloropyridine-N-oxide | >90% | google.com |
| 3,4-Dimethylpyridine | p-MCPBA* | Chloroform (CHCl₃) | N/A | 3,4-Dimethylpyridine 1-oxide | High | researchgate.net |
*p-MCPBA: p-(Methoxycarbonyl)perbenzoic acid
Based on these established methods, this compound is expected to react smoothly with an oxidant like m-CPBA in a solvent such as chloroform to yield this compound N-oxide.
Quaternization Reactions
Quaternization of the pyridine nitrogen involves its reaction with an electrophile, typically an alkyl halide, to form a pyridinium (B92312) salt. This classic Sₙ2 reaction, known as the Menshutkin reaction, is a fundamental transformation for pyridine derivatives. mdpi.com The reaction is generally carried out by heating the pyridine with an alkylating agent, often in a polar aprotic solvent like acetonitrile (B52724) or neat. mdpi.comresearchgate.net The resulting pyridinium salts have altered electronic properties and can be used to enhance conjugation in polymers or to activate the ring for nucleophilic substitution. google.comrsc.org
Table 3: Representative Quaternization Reactions of Pyridine Derivatives
| Pyridine Derivative | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Pyridine | Methyl Iodide | Neat | Room Temp. | N-Methylpyridinium iodide | google.com |
| Pyrazine | Ethyl Iodide | Acetonitrile | 80°C | N-Ethylpiazinium iodide | researchgate.net |
Therefore, this compound will react with various alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding N-alkyl-2-(difluoromethyl)-5-methylpyridinium halides.
Coordination Chemistry with Metal Centers
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to various metal centers. Pyridine and its derivatives are well-known to form stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.netnih.gov The coordination ability of this compound is influenced by both steric and electronic factors.
The methyl group at the 5-position is not expected to pose a significant steric hindrance to the coordination of the nitrogen atom. However, the 2-(difluoromethyl) group, being in the ortho position, could sterically encumber the approach of a metal center, potentially influencing the geometry and stability of the resulting complex.
Electronically, the difluoromethyl group is strongly electron-withdrawing, which reduces the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom. This decrease in Lewis basicity would likely result in weaker coordination to metal centers compared to unsubstituted or alkyl-substituted pyridines. Nevertheless, the formation of coordination complexes with various metal ions is still anticipated. For instance, analogous 2,5-disubstituted pyridines have been shown to bind effectively to a range of transition metal fragments. nih.gov
Complexes of substituted pyridines, such as those with iridium, have been investigated for their applications in photoredox catalysis and as photosensitizers in dye-sensitized solar cells (DSSCs). ossila.com The coordination of this compound to such metals could lead to complexes with interesting photophysical properties, influenced by the electronic nature of the difluoromethyl group.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the difluoromethyl group at the 2-position further deactivates the ring towards electrophilic attack. Conversely, the methyl group at the 5-position is an activating group.
The directing effect of the substituents and the pyridine nitrogen will determine the position of electrophilic attack. The pyridine nitrogen directs electrophiles primarily to the 3- and 5-positions. The methyl group at C-5 would activate the ortho (C-4 and C-6) and para (C-2) positions. The difluoromethyl group at C-2 is a deactivating, meta-directing group.
Considering these combined effects, electrophilic substitution on this compound is expected to be challenging and would likely require harsh reaction conditions. The most probable site for substitution would be the C-3 or C-4 position, as these positions are least deactivated.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient and is thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. quimicaorganica.org The presence of the strongly electron-withdrawing difluoromethyl group at the 2-position is expected to significantly activate the pyridine ring for nucleophilic attack.
The most likely positions for nucleophilic substitution are the carbon atoms bearing a good leaving group. In the absence of a pre-installed leaving group like a halogen, direct nucleophilic substitution of a hydrogen atom (SNArH) is also a possibility, though it typically requires an oxidizing agent.
Should a leaving group be present, for instance in a halogenated precursor such as 2-bromo-5-(difluoromethyl)pyridine (B580353) sigmaaldrich.com, nucleophilic substitution would be highly favored at the position of the halogen. The rate of substitution on fluoropyridines is often faster than on chloropyridines due to the high electronegativity of fluorine, which facilitates the initial nucleophilic attack. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, would be expected to displace a leaving group at the 2- or 6-position.
Radical Reactions Involving this compound
The difluoromethyl group can participate in radical reactions. The difluoromethyl radical (•CF₂H) itself is considered a nucleophilic radical. nih.gov Methods for the direct C-H difluoromethylation of heterocycles, often proceeding through a radical mechanism, have been developed. rsc.org
Conversely, this compound can act as a substrate in radical reactions. For instance, in Minisci-type reactions, an electrophilic radical can attack the electron-deficient pyridine ring. The positions most susceptible to radical attack would be the electron-richer sites, or those that lead to a more stable radical intermediate. The presence of the methyl group at C-5 could influence the regioselectivity of such radical additions.
Metal-Mediated and Catalytic Reactions Utilizing this compound as a Substrate
This compound can serve as a substrate in various metal-mediated and catalytic reactions, particularly cross-coupling reactions. If the pyridine ring is halogenated, for example at the 2- or 6-position, it can undergo palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.
The C-H bonds of the pyridine ring and the methyl group could also be subject to metal-catalyzed C-H activation and functionalization. rsc.org For example, palladium catalysts have been used for the C-H arylation of related pyridine derivatives. The directing effects of the nitrogen atom and the existing substituents would play a crucial role in determining the site of C-H activation.
Furthermore, the difluoromethyl group itself can be installed via metal-catalyzed processes. While this is a synthetic route to the title compound, the reverse reaction, or transformations of the difluoromethyl group under metal catalysis, are also conceivable, though likely challenging due to the strength of the C-F bonds. However, methods for the decarbonylative difluoromethylation using palladium catalysts have been developed, showcasing the reactivity of the C-CHF₂ bond in organometallic cycles. nih.gov
Applications of 2 Difluoromethyl 5 Methylpyridine in Advanced Chemical Sciences
Role as a Key Building Block and Intermediate in Organic Synthesis
The strategic placement of the difluoromethyl and methyl groups on the pyridine (B92270) scaffold makes 2-(difluoromethyl)-5-methylpyridine a highly useful intermediate in the synthesis of a wide array of organic molecules. The electron-withdrawing nature of the difluoromethyl group, coupled with the electron-donating effect of the methyl group, modulates the reactivity of the pyridine ring, allowing for selective functionalization.
Precursor for Complex Heterocyclic Systems
This compound serves as a foundational precursor for the construction of more complex heterocyclic systems. The pyridine nitrogen atom provides a site for N-alkylation or N-oxidation, while the aromatic ring can undergo various substitution reactions. The difluoromethyl group itself is a bioisostere for hydroxyl, thiol, and other polar functional groups, a property that is highly valuable in medicinal chemistry. nih.gov The synthesis of diverse heterocycles, such as lactones, tetrahydrofurans, and pyrrolidines, containing a difluoromethyl group has been achieved through visible light-mediated intramolecular oxy-difluoromethylation. nih.gov This highlights the potential of difluoromethylated building blocks like this compound in generating novel and complex heterocyclic structures.
The general utility of substituted pyridines as building blocks for polycyclic aromatic compounds and other complex molecular architectures is well-established. mdpi.commdpi.com For instance, the condensation of heterocyclic amines with dicarboxylic acid chlorides is a common strategy for synthesizing complex dicarboxamides. mdpi.com By analogy, this compound can be envisioned as a starting material for a variety of intricate molecular frameworks through sequential functionalization of the pyridine ring and the methyl group.
Scaffold for the Synthesis of Agrochemical Research Compounds (not active ingredient data)
Fluorinated pyridine derivatives are a cornerstone in the development of modern agrochemicals. The introduction of fluorine atoms or fluoroalkyl groups into a molecule can significantly enhance its biological activity, metabolic stability, and bioavailability. nih.gov While specific data on this compound as an active agrochemical ingredient is not the focus here, its structural motifs are highly relevant to agrochemical research.
Trifluoromethylpyridines, close structural relatives, are key intermediates in the synthesis of numerous crop-protection products. beilstein-journals.org The difluoromethyl group in this compound offers a nuanced alternative to the trifluoromethyl group, potentially leading to compounds with different efficacy and selectivity profiles. Researchers in agrochemistry can utilize this scaffold to synthesize novel compounds for screening and lead optimization, exploring the impact of the difluoromethyl group on herbicidal, insecticidal, or fungicidal activity. The development of direct C-H difluoromethylation of heterocycles further underscores the importance of this class of compounds in accessing novel chemical space for agricultural applications. nih.gov
Intermediate for Materials Science Precursors
The unique electronic properties imparted by the difluoromethyl group make this compound an interesting intermediate for the synthesis of precursors for advanced materials. Fluorinated heterocyclic compounds have found applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com For example, 2-(2,4-difluorophenyl)-5-methylpyridine (B2814103) is used as a cyclometalating ligand to form coordination complexes for these applications. ossila.com The fluorine substituents can lower the highest occupied molecular orbital (HOMO) energy level, leading to shifts in the emission spectrum of the resulting materials. ossila.com
Given these precedents, this compound can be considered a valuable building block for creating novel ligands and organic molecules for materials science. The combination of the pyridine core, a known component in light-emitting materials, with the electron-withdrawing difluoromethyl group offers a route to tune the optoelectronic properties of new materials.
Ligand in Coordination Chemistry and Catalysis
The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it an effective ligand for a wide range of metal ions. The electronic and steric properties of the difluoromethyl and methyl substituents can influence the coordination geometry and the reactivity of the resulting metal complexes.
Design and Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with substituted pyridine ligands is a well-explored area of coordination chemistry. For instance, bis(2-pyridyl) ligands have been synthesized and coordinated to metals like aluminum. unizar.es Similarly, 2-(diphenylphosphinomethyl)pyridine and its derivatives form coordination complexes with silver(I), demonstrating the versatility of substituted pyridines in ligand design. researchgate.net
The design of metal complexes incorporating this compound would involve the coordination of the pyridine nitrogen to a metal center. The electronic nature of the substituents would affect the Lewis basicity of the nitrogen atom and, consequently, the strength of the metal-ligand bond. The difluoromethyl group's electron-withdrawing character would decrease the basicity of the pyridine nitrogen compared to an unsubstituted pyridine, which can be a desirable feature for certain catalytic applications. The synthesis of such complexes could be achieved by reacting this compound with a suitable metal salt in an appropriate solvent.
Table 1: Potential Metal Complexes with this compound as a Ligand
| Metal Center | Potential Complex Structure | Potential Application Area |
| Palladium(II) | [PdCl₂(C₇H₇F₂N)₂] | Cross-coupling catalysis |
| Iridium(III) | [Ir(ppy)₂(C₇H₇F₂N)]⁺ (ppy = 2-phenylpyridine) | Photocatalysis, OLEDs |
| Rhodium(I) | [Rh(COD)(C₇H₇F₂N)₂]⁺ (COD = 1,5-cyclooctadiene) | Asymmetric hydrogenation |
| Copper(I) | [Cu(C₇H₇F₂N)₄]⁺ | Catalysis, materials science |
This table presents hypothetical structures and applications based on known coordination chemistry of similar ligands.
Application in Homogeneous Catalysis (e.g., Cross-Coupling, Asymmetric Catalysis)
Metal complexes bearing pyridine-based ligands are workhorses in homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst.
Cross-Coupling Reactions:
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and palladium complexes are often the catalysts of choice. libretexts.orgnih.gov Pyridine-containing ligands can be used to modulate the reactivity of the palladium center. While the choice of solvent can be important, the ligand often plays a more critical role in the efficiency of the reaction. nih.gov this compound could be employed as a ligand in such reactions, or a halogenated derivative of it could serve as a coupling partner. The electronic properties of the difluoromethyl group would influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Aryl-Br/Cl/OTf | Aryl-B(OH)₂ | Pd(0) + Ligand | Biaryl |
| 2-Halo-5-(difluoromethyl)pyridine | Aryl-B(OH)₂ | Pd(0) + Ligand | 2-Aryl-5-(difluoromethyl)pyridine |
| Aryl-Br | 2-(Difluoromethyl)-5-pyridylboronic acid | Pd(0) + Ligand | 2-Aryl-5-(difluoromethyl)pyridine |
This table illustrates the general scheme of a Suzuki-Miyaura reaction where this compound or its derivatives could be involved.
Asymmetric Catalysis:
In asymmetric catalysis, chiral ligands are used to induce enantioselectivity in a chemical transformation. Chiral pyridine-containing ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of olefins. researchgate.net Furthermore, iridium-catalyzed asymmetric hydrogenation of pyridines and isoquinolines has been achieved using in situ generated activators. A chiral derivative of this compound, for example, by introducing a chiral center in a substituent, could be synthesized and used as a ligand in asymmetric catalysis. The difluoromethyl group could play a role in stereochemical control through non-covalent interactions. The enantioselective synthesis of fluoromethylated stereocenters via asymmetric hydrogenation is an area of active research. nih.gov
Immobilization of this compound Ligands for Heterogeneous Catalysis
The heterogenization of homogeneous catalysts, a process that involves anchoring them to solid supports, is a critical strategy for bridging the gap between the high selectivity and activity of molecular catalysts and the practical advantages of solid catalysts, such as ease of separation and recyclability. While specific studies detailing the immobilization of this compound are not prevalent in the reviewed literature, the principles of ligand immobilization can be applied to this compound, suggesting its potential as a valuable ligand in heterogeneous catalysis.
General strategies for immobilizing pyridine-based ligands, which could be adapted for this compound, often involve the introduction of a functional group onto the pyridine ring that can form a covalent bond with a solid support. Common supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers such as polystyrene-poly(ethylene glycol) (PS-PEG) resins.
One established method involves the covalent attachment of a ligand to a support material. This can be achieved by functionalizing the ligand with a reactive group, such as a carboxylic acid or a silane, which can then be grafted onto the support. For instance, a modified version of this compound bearing a carboxylic acid group could be anchored to an amine-functionalized support. The stability of the resulting catalyst is a key consideration, as leaching of the metal complex from the support can diminish its reusability and contaminate the product.
The impact of immobilization on catalyst performance is a crucial aspect. Often, a trade-off exists between the enhanced stability of the heterogeneous catalyst and a potential decrease in catalytic activity or selectivity compared to its homogeneous counterpart. This can be attributed to several factors, including steric hindrance around the active site and altered electronic properties of the ligand upon binding to the support. For example, in the case of a related trifluoromethyl-substituted pyridine-oxazoline ligand immobilized on a PS-PEG support, a four-fold decrease in reaction rate and a slight reduction in enantioselectivity were observed, although the catalyst demonstrated remarkable stability over multiple cycles. This highlights the potential for developing robust, recyclable catalysts based on immobilized pyridine ligands like this compound.
Table 1: Potential Immobilization Strategies for this compound Ligands
| Immobilization Strategy | Support Material | Linkage Type | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Covalent Grafting | Silica, Alumina, Polymers (e.g., PS-PEG) | Covalent bond | High catalyst loading, good stability. | Complex ligand synthesis, potential for reduced activity. |
| Encapsulation by ALD | Metal Oxides (e.g., TiO2, Al2O3) | Surface coordination and overcoating | Excellent stability, prevention of leaching, use in green solvents. | Potential for diffusion limitations, requires specialized equipment. |
| Ionic Bonding | Ion-exchange resins | Ionic interaction | Simple preparation. | Prone to leaching in polar solvents. |
| Adsorption | Porous materials (e.g., activated carbon, zeolites) | Physisorption | Simple preparation, retains catalyst activity. | Weak interaction, high risk of leaching. |
Development of Advanced Materials and Optoelectronic Components
The unique electronic properties conferred by the difluoromethyl group make this compound an intriguing building block for the synthesis of advanced materials and components for optoelectronic applications. The strong electron-withdrawing nature of the CHF2 group can significantly influence the electronic structure and, consequently, the photophysical properties of materials into which it is incorporated.
Incorporation into Polymeric Structures
While direct examples of polymers synthesized from this compound are not extensively documented, the principles of polymer chemistry suggest its potential as a monomer or a functional additive. By introducing a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, onto the pyridine ring, it could be incorporated into various polymer backbones via chain-growth or step-growth polymerization.
The inclusion of the this compound unit would be expected to modify the properties of the resulting polymer. For instance, the polarity and electron-accepting character of the difluoromethylpyridine moiety could enhance the polymer's thermal stability, dielectric constant, and gas barrier properties. In the context of fluoropolymers, which are known for their chemical resistance and low surface energy, incorporating this pyridine derivative could introduce new functionalities, such as metal-coordinating sites, opening avenues for applications in membranes, coatings, and functional textiles.
Utilization in Organic Light-Emitting Diodes (OLEDs) or Solar Cells
Substituted pyridines are widely used as ligands in metal complexes for optoelectronic applications, particularly in the fields of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). While research has often focused on related compounds like 2-(2,4-difluorophenyl)-5-methylpyridine, the underlying principles are applicable to this compound. ossila.com
In the context of OLEDs, iridium(III) complexes containing substituted pyridine ligands are of significant interest as phosphorescent emitters. ossila.com The this compound moiety could serve as a cyclometalating ligand, where the pyridine nitrogen and a carbon atom from an attached phenyl ring coordinate to the metal center. The electron-withdrawing difluoromethyl group would be expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the complex. This tuning of the frontier orbital energies is crucial for controlling the emission color and efficiency of the OLED. For instance, lowering the HOMO level can lead to a blue-shift in the emission spectrum. ossila.com
Similarly, in dye-sensitized solar cells, the pyridine ligand can be part of a photosensitizer complex that absorbs light and injects electrons into a semiconductor. The electronic properties of the this compound ligand would influence the light-harvesting efficiency and the charge transfer dynamics at the dye-semiconductor interface. The methyl group at the 5-position can also enhance the solubility of the complex. ossila.com
Fluorescent Probes and Chemical Sensors (design principles, not biological applications)
The design of fluorescent probes and chemical sensors often relies on the principle of modulating the fluorescence properties of a molecule upon interaction with a specific analyte. The this compound core can be a valuable component in the design of such sensors.
A common design strategy involves creating a donor-acceptor (D-A) type fluorophore, where the fluorescence emission is sensitive to the local environment or the presence of a target species. The electron-withdrawing nature of the difluoromethylpyridine unit makes it an excellent acceptor moiety. When combined with a suitable electron-donating group, this can lead to a molecule with a significant intramolecular charge transfer (ICT) character. The emission wavelength and quantum yield of such ICT-based probes are often highly sensitive to solvent polarity and the presence of ions or neutral molecules that can interact with the probe.
For example, a sensor for metal ions could be designed by incorporating a metal-chelating unit adjacent to the this compound core. Upon binding of a metal ion, the electronic structure of the probe would be perturbed, leading to a measurable change in its fluorescence signal (e.g., a shift in emission wavelength or a change in intensity). The design would need to ensure that the binding event leads to a specific and predictable optical response.
Agricultural Chemical Research (focused on synthetic and mechanistic aspects, not efficacy/toxicity)
The introduction of fluorine atoms into organic molecules is a well-established strategy in agrochemical research to enhance biological activity and metabolic stability. The difluoromethyl group is a key structural motif in this regard, and this compound represents a valuable precursor for the synthesis of novel agrochemicals.
Precursor for Novel Herbicide/Fungicide Scaffolds
Research into trifluoromethylpyridine (TFMP) derivatives has demonstrated their importance as intermediates in the production of a wide range of herbicides and fungicides. researchoutreach.orgresearchoutreach.org Compounds such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are crucial building blocks for commercial agrochemicals. nih.govsemanticscholar.org These intermediates are typically synthesized from 3-picoline (3-methylpyridine) through a series of chlorination and fluorination reactions. nih.govsemanticscholar.org
By analogy, this compound can be considered a key starting material for the synthesis of new generations of herbicides and fungicides. The synthetic routes developed for TFMP derivatives can likely be adapted for the production of difluoromethyl analogues. For instance, the chlorination of this compound at the 2-position would yield 2-chloro-5-(difluoromethyl)pyridine, a compound that could then be used in nucleophilic substitution reactions to build more complex herbicidal or fungicidal molecules.
The presence of the difluoromethyl group is expected to impart favorable properties to the resulting agrochemicals, similar to the trifluoromethyl group. These properties can include increased lipophilicity, which can improve transport across biological membranes, and enhanced resistance to metabolic degradation, leading to longer-lasting activity. The pyridine ring itself is a common scaffold in agrochemicals, and the specific substitution pattern of this compound provides a unique chemical space for the discovery of new active ingredients.
Table 2: Key Intermediates in Agrochemical Synthesis Derived from Substituted Pyridines
| Precursor | Key Intermediate | Class of Agrochemical | Example Product (derived from related trifluoromethyl intermediate) |
|---|---|---|---|
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Herbicides | Fluazifop-butyl agropages.com |
| 3-Picoline | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Herbicides, Fungicides, Insecticides | Haloxyfop-methyl, Chlorfluazuron (B1668723), Fluazinam nih.govagropages.com |
| This compound | 2-Chloro-5-(difluoromethyl)pyridine (Proposed) | Herbicides, Fungicides | Novel analogues of existing agrochemicals |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(Trifluoromethyl)-5-methylpyridine |
| 2-(2,4-Difluorophenyl)-5-methylpyridine |
| 2-Chloro-5-(trifluoromethyl)pyridine |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| 2-Chloro-5-methylpyridine (B98176) |
| Fluazifop-butyl |
| Haloxyfop-methyl |
| Chlorfluazuron |
| Fluazinam |
| 3-Picoline |
| Polystyrene-poly(ethylene glycol) |
| Silica |
| Alumina |
| Titanium dioxide |
Modification of Agrochemical Backbones
The pyridine ring, particularly when substituted with fluorinated methyl groups, is a highly valued "active fragment" in the discovery of new pesticides. chigroup.site The inclusion of a difluoromethyl group (CHF₂) at the 2-position of 5-methylpyridine creates a key intermediate for synthesizing next-generation agrochemicals, including insecticides, herbicides, and fungicides. This is analogous to the widely established role of trifluoromethylpyridine (TFMP) in crop protection. chigroup.siteresearchoutreach.org
The difluoromethyl group acts as a potent bioisostere for hydroxyl, thiol, or even methyl groups, while significantly altering the electronic properties of the pyridine ring. Its strong electron-withdrawing nature can enhance the binding affinity of the final molecule to its biological target and can increase metabolic stability, prolonging the active life of the pesticide in the field.
Research into related trifluoromethylpyridines demonstrates a clear blueprint for the application of this compound. For instance, intermediates like 2-chloro-5-trifluoromethylpyridine, which is structurally similar, are crucial for the synthesis of major commercial agrochemicals. nih.govagropages.com These include the herbicide fluazifop-butyl, used for post-emergence grass control in broad-leaved crops, and the insecticide pyridalyl. researchoutreach.orgnih.gov Similarly, 2,3-dichloro-5-(trifluoromethyl)pyridine is a starting material for the insecticide chlorfluazuron and the herbicide haloxyfop-methyl. researchoutreach.orgnih.gov
By applying established synthetic pathways, this compound can be used to construct novel active ingredients. The process often involves further halogenation or functionalization of the pyridine ring, followed by coupling with other molecular fragments to produce the final pesticide. nih.gov The resulting compounds often show excellent activity; for example, many insecticides containing the TFMP skeleton exhibit high mortality rates against major agricultural pests like Plutella xylostella (diamondback moth) and Mythimna separata (armyworm). chigroup.sitenih.govresearchgate.net Likewise, derivatives have been developed into potent protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicides. nih.govmdpi.com The strategic placement of the difluoromethyl group on the pyridine backbone is thus a critical design element for creating new agrochemicals with improved efficacy and selectivity. nih.govbohrium.com
Solvatochromic Studies and Solvent System Applications
Solvatochromism, the phenomenon where a substance changes color in response to solvent polarity, provides deep insights into the electronic structure of a molecule and its interactions with its environment. This compound, with its nitrogen lone pair and π-electron system, is expected to exhibit distinct solvatochromic behavior. The study of its UV-Vis absorption spectra in various solvents reveals how solvent properties influence its ground and excited electronic states.
The absorption spectrum of this compound is primarily defined by two types of electronic transitions:
n → π* transitions: These involve the excitation of a non-bonding electron from the nitrogen lone pair to an antibonding π-orbital.
π → π* transitions: These involve the excitation of an electron from a bonding π-orbital to an antibonding π-orbital of the pyridine ring.
The energy of these transitions is sensitive to solvent-solute interactions, which can be non-specific (dipolarity/polarizability) or specific (hydrogen bonding). bg.ac.rs In non-polar, aprotic solvents like hexane, the molecule exists in a relatively unperturbed state. However, in polar, protic solvents such as methanol (B129727) or water, significant spectral shifts are anticipated.
For the n → π* transition, a hypsochromic (blue) shift is expected as solvent polarity increases, especially in protic solvents. This is because the lone pair electrons on the nitrogen atom can form hydrogen bonds with the solvent, which stabilizes the ground state more than the excited state. This increased energy gap between the n and π* orbitals results in absorption at a shorter wavelength (higher energy). smeits.rs
Conversely, the π → π* transitions are likely to undergo a bathochromic (red) shift in polar solvents. Both the ground (π) and excited (π) states are stabilized by polar solvents, but the excited state, being more polar, is often stabilized to a greater extent. This reduces the energy gap for the transition, causing absorption at a longer wavelength (lower energy). smeits.rs The magnitude of these shifts can be correlated with empirical solvent parameters like the Kamlet-Taft (π, α, β) or Catalán scales, which quantify the solvent's dipolarity, hydrogen bond donating (acidity), and hydrogen bond accepting (basicity) abilities. bg.ac.rs
Table 1: Expected Solvatochromic Shifts for this compound
| Solvent | Type | Expected Shift for n → π* Transition | Expected Shift for π → π* Transition | Primary Interaction |
|---|---|---|---|---|
| Hexane | Non-polar, Aprotic | Reference (No Shift) | Reference (No Shift) | Minimal (van der Waals) |
| Dichloromethane (B109758) | Polar, Aprotic | Slight Blue Shift | Slight Red Shift | Dipole-Dipole |
| Acetone | Polar, Aprotic | Moderate Blue Shift | Moderate Red Shift | Dipole-Dipole |
| Methanol | Polar, Protic | Strong Blue Shift | Moderate Red Shift | Hydrogen Bonding (N⋯H-O) |
| Water | Polar, Protic | Very Strong Blue Shift | Slight Red Shift | Strong Hydrogen Bonding |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. This compound is an intriguing candidate for constructing such assemblies due to its unique combination of interaction sites. The electron-withdrawing difluoromethyl group and the electron-donating nitrogen atom create a molecule with a dualistic nature, capable of participating in a variety of specific host-guest interactions.
A key feature imparted by the difluoromethyl group is the creation of an electron-deficient π-system. The high electronegativity of the fluorine atoms polarizes the C-F bonds and withdraws electron density from the pyridine ring. This can induce a region of positive electrostatic potential on the face of the ring, known as a π-hole . This π-hole makes the molecule an effective "guest" for electron-rich "host" molecules, facilitating strong π-hole⋯π interactions . This is a reversal of the typical role of aromatic rings, which usually act as electron-rich π-donors.
The pyridine nitrogen atom retains its lone pair of electrons, making it a potent hydrogen bond acceptor . It can readily interact with hydrogen bond donors from a host molecule or another guest. Furthermore, the hydrogen atoms on the difluoromethyl group (C-H) and the pyridine ring can act as weak hydrogen bond donors, participating in C-H⋯O, C-H⋯N, or even C-H⋯F interactions.
The assembly of these host-guest systems can be further controlled and enhanced by using macrocyclic hosts like cucurbiturils. rsc.org These barrel-shaped molecules can encapsulate guest molecules, shielding them from the solvent and promoting highly specific interactions within their cavity. A complex between this compound and a suitable host could be stabilized by a combination of the interactions detailed below.
Table 2: Potential Non-Covalent Interactions of this compound in Supramolecular Systems
| Interaction Type | Participating Group on Compound | Potential Partner Group | Description |
|---|---|---|---|
| π-hole⋯π Stacking | Face of the pyridine ring | Electron-rich aromatic ring (e.g., benzene (B151609), phenol) | An attractive, non-covalent interaction between the electron-deficient π-system (guest) and an electron-rich π-system (host). |
| Hydrogen Bonding | Pyridine Nitrogen (N) | H-bond donors (e.g., -OH, -NH groups) | The nitrogen lone pair acts as a hydrogen bond acceptor. |
| Dipole-Dipole | -CHF₂ group and Pyridine ring | Polar molecules | Interaction between the permanent dipoles of the molecule and a polar host or solvent. |
| C-H⋯F Interaction | Ring C-H or Methyl C-H | Fluorine atoms on another molecule | A weak form of hydrogen bonding involving a C-H bond as the donor and a fluorine atom as the acceptor. |
| Coordination Bonding | Pyridine Nitrogen (N) | Metal ions (e.g., Zn²⁺, Pt²⁺, Ni²⁺) | The nitrogen lone pair can coordinate to a metal center to form well-defined metallosupramolecular architectures. frontiersin.orgnih.gov |
Industrial Synthesis and Process Chemistry of 2 Difluoromethyl 5 Methylpyridine
Process Development and Optimization for Large-Scale Production
The transition from laboratory-scale synthesis to large-scale industrial production of 2-(difluoromethyl)-5-methylpyridine necessitates significant process development and optimization. The primary goal is to establish a robust, safe, and economically viable manufacturing process. This involves a detailed examination of reaction parameters, reactor technology, and synthesis methodologies.
A common precursor for such compounds is 3-picoline (3-methylpyridine). nih.govresearchoutreach.org The synthesis pathway often involves initial chlorination of the pyridine (B92270) ring, followed by fluorination of the methyl group. For instance, processes for producing related compounds like 2-chloro-5-methylpyridine (B98176) often start from 3-picoline or involve building the pyridine ring from acyclic precursors like propionaldehyde (B47417) and an acrylic ester. epo.orggoogle.comgoogle.com The introduction of the difluoromethyl group is a critical step, typically achieved through halogen exchange reactions on a precursor like 2-chloro-5-(trichloromethyl)pyridine (B1585791) or by using specialized fluorinating agents.
The choice of reactor and the engineering of reaction conditions are critical for maximizing yield and ensuring safety. For reactions involving hazardous reagents and significant heat release, such as chlorination and fluorination, specialized reactors are employed.
Reactor Types:
Pressure Reactors: Many syntheses of pyridine derivatives are conducted under pressure to maintain the reaction mixture in the liquid phase, especially when dealing with volatile reactants or when elevated temperatures are required to drive the reaction. google.com For example, the synthesis of 2-methyl-5-ethyl pyridine can be performed in a pressure reactor at temperatures between 180°C and 270°C. google.com
Airlift Loop Reactors: For gas-liquid reactions like direct chlorination, airlift loop reactors offer enhanced mixing and mass transfer between the gas (e.g., chlorine) and liquid phases. A study on the direct chlorination of 3-methyl-pyridine to 2-chloro-5-methyl-pyridine utilized an airlift loop reactor to optimize reaction conditions, including temperature, catalyst concentration, and gas flow rate. researchgate.net
Key Process Parameters:
Temperature and Pressure Control: Precise control over temperature and pressure is paramount. Exothermic reactions require efficient heat removal systems to prevent runaway reactions and the formation of unwanted byproducts.
Catalyst Selection: The choice of catalyst is crucial for selectivity. In the synthesis of 2-chloro-5-methyl-pyridine, palladium chloride has been used as a catalyst to direct the chlorination to the desired position on the pyridine ring. researchgate.net
Reagent Handling: The safe handling and dosing of corrosive and toxic materials like chlorine, phosphorus oxychloride, and various fluorinating agents are major considerations in reactor and plant design. google.com
Table 1: Reactor Design Considerations for Pyridine Derivative Synthesis
| Parameter | Consideration | Example Application | Citation |
| Reactor Type | Batch Pressure Reactor, Airlift Loop Reactor | Synthesis of substituted pyridines, direct chlorination | google.comresearchgate.net |
| Temperature | Elevated (e.g., 80-270°C) with precise control | Chlorination and amination reactions | google.comgoogle.com |
| Pressure | Autogenous or applied pressure to maintain liquid phase | High-temperature aqueous reactions | google.com |
| Agitation/Mixing | Mechanical stirring or gas-lift to ensure homogeneity | Gas-liquid reactions (chlorination) | researchgate.net |
| Materials | Corrosion-resistant materials (e.g., glass-lined steel) | Handling of acidic and chlorinated reagents | google.com |
Continuous Flow Synthesis Methodologies
Continuous flow manufacturing (CFM) is increasingly being adopted for the production of specialty chemicals due to its advantages in safety, efficiency, and consistency.
A continuous flow process for synthesizing 2-methylpyridines has been demonstrated using a packed-bed reactor containing Raney® nickel as a catalyst. nih.gov This method offers significant benefits over traditional batch processes, including shorter reaction times, enhanced safety by minimizing the volume of hazardous material at any given time, and reduced waste by often eliminating the need for complex work-up procedures. nih.gov
In a typical setup, a solution of the pyridine precursor is pumped through a heated column packed with a catalyst. nih.gov The product is collected continuously from the reactor outlet. This approach allows for precise control over reaction parameters such as residence time, temperature, and pressure, leading to higher selectivity and yield. nih.govnih.gov The ability to rapidly screen and optimize reaction conditions makes flow chemistry a powerful tool in process development. americanpharmaceuticalreview.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Methylpyridines
| Feature | Batch Processing | Continuous Flow Synthesis | Citation |
| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes | nih.gov |
| Reaction Time | Often several hours to days | Minutes to hours | nih.govnih.gov |
| Heat & Mass Transfer | Often limited, can lead to hotspots | Superior control, efficient transfer | americanpharmaceuticalreview.com |
| Scalability | Complex, requires re-engineering | Simpler, by numbering-up or longer run times | nih.gov |
| Product Quality | Potential for batch-to-batch variability | High consistency and reproducibility | americanpharmaceuticalreview.com |
| Work-up | Typically requires extensive purification | Often yields cleaner product, simpler work-up | nih.gov |
Scale-Up Challenges and Solutions
Scaling up the synthesis of this compound from the lab to an industrial plant presents several challenges:
Managing Exothermicity: Fluorination reactions are often highly exothermic. What is easily managed in a lab flask can become a serious safety hazard in a large reactor. Solution: Utilizing continuous flow reactors or specialized batch reactors with high heat exchange capacity is crucial. americanpharmaceuticalreview.com Careful control of reagent addition rates is also essential.
Byproduct Formation: The synthesis of substituted pyridines can lead to the formation of isomers and multi-halogenated byproducts. nih.gov For example, chlorination of 3-picoline can yield various chlorinated species. Solution: Optimization of reaction conditions (temperature, catalyst, solvent) and the use of more selective methodologies like flow chemistry can minimize byproduct formation. nih.govnih.gov Subsequent purification steps like fractional distillation are also critical. google.com
Handling of Hazardous Materials: Large quantities of corrosive materials like hydrogen fluoride (B91410) (HF) or other fluorinating agents, as well as chlorinated intermediates, pose significant handling and containment challenges. Solution: This requires specialized infrastructure, including corrosion-resistant reactors and pipelines, as well as robust safety protocols and environmental containment systems.
Process Analytical Technology (PAT) Implementation for Quality Control
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. researchgate.netlongdom.org The goal of PAT is to ensure final product quality by understanding and controlling the process.
For the synthesis of this compound, PAT can be implemented to monitor key reaction stages in real-time. Spectroscopy-based PAT tools are particularly valuable in flow chemistry. americanpharmaceuticalreview.com
FTIR and Raman Spectroscopy: In-line or on-line Fourier Transform Infrared (FTIR) and Raman probes can be integrated directly into a reactor or flow stream. americanpharmaceuticalreview.com These techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their unique vibrational spectra. This allows for precise determination of reaction endpoints, identification of transient intermediates, and detection of impurity formation. americanpharmaceuticalreview.com For example, on-line FTIR was successfully used to monitor a Curtius rearrangement in both batch and flow modes, providing insights into reaction kinetics and impurity profiles. americanpharmaceuticalreview.com
Chromatography: While traditional techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) are often used for off-line analysis, they can be integrated for at-line or on-line monitoring to provide detailed separation and quantification of components in the reaction mixture. americanpharmaceuticalreview.com
By providing continuous data, PAT enables real-time feedback control, allowing for automatic adjustments to process parameters (e.g., temperature, flow rate) to maintain optimal conditions and ensure consistent product quality. americanpharmaceuticalreview.comresearchgate.net
Economic Analysis of Manufacturing Routes
Raw Material Costs: The starting material is a significant cost driver. Syntheses based on readily available and inexpensive feedstocks like 3-picoline are generally preferred. nih.govresearchoutreach.org However, the cost of fluorinating agents can be substantial.
Synthesis Route Efficiency: The number of steps, the yield of each step, and the cost of reagents and catalysts are critical. A multi-step synthesis with low yields will be economically challenging. Routes that are efficient and minimize waste are favored. For example, processes for related compounds have been developed to avoid the use of β-picoline to reduce byproduct formation, thereby improving efficiency. epo.orggoogle.com
Purification Costs: The cost associated with separating the final product from byproducts and unreacted starting materials can be significant, often involving energy-intensive processes like fractional distillation. google.com
An efficient process might involve a one-step conversion where possible, such as the direct conversion of a dihalopiperidine to 2-chloro-5-methylpyridine, which can be performed in the same solvent as a subsequent chlorination step, reducing separation and handling costs. epo.orggoogle.com
Sustainability and Environmental Impact Assessment of Production Processes
The environmental footprint of chemical manufacturing is under increasing scrutiny. A sustainable process for this compound must consider resource efficiency, waste generation, and the inherent hazards of the materials used.
Green Chemistry Principles:
Atom Economy: Processes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred.
Waste Reduction: Minimizing waste is a key goal. This includes reducing solvent use and preventing the formation of toxic byproducts. Continuous flow synthesis has been shown to be a "greener" method than conventional batch protocols by reducing waste and avoiding complex work-up procedures. nih.gov
Use of Safer Chemicals: Research into alternative, less hazardous fluorinating agents and solvents is an ongoing area of green chemistry.
Environmental Impact:
Solvent and Reagent Choice: The use of high-boiling point solvents like trichlorobenzene or chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) presents environmental and health concerns. google.comjustia.com The selection of greener solvents is a key aspect of sustainable process design.
Waste Treatment: Aqueous and organic waste streams containing halogenated compounds and catalyst residues require specialized and costly treatment before they can be discharged. Recycling of process streams, such as an aqueous ammonium (B1175870) salt phase after extraction, can improve sustainability. google.com
Energy Consumption: High-temperature reactions and distillations are energy-intensive. Process optimization to reduce reaction temperatures and improve separation efficiency can significantly lower the carbon footprint of the manufacturing process.
Purity Profile Analysis and Impurity Management in Industrial Batches
Ensuring the high purity of this compound is critical for its use in subsequent manufacturing processes. A robust purity profile analysis and a comprehensive impurity management strategy are therefore integral to the industrial production of this compound.
The purity of industrial batches is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for quantifying the main component and detecting impurities. helixchrom.com Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also employed to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides structural confirmation of the final product and can help in the characterization of unknown impurities.
A comprehensive approach to impurity management begins with a thorough understanding of the synthetic process and potential side reactions. grace.com Impurities can arise from starting materials, intermediates, by-products, and degradation products.
A plausible industrial synthesis of this compound starts from the readily available 2-chloro-5-methylpyridine. The critical step is the introduction of the difluoromethyl group. One potential method involves a nucleophilic substitution reaction where the chlorine atom at the 2-position is replaced by a difluoromethyl group. This can be achieved using a difluoromethylating agent such as chlorodifluoromethane (B1668795) (Freon-22) or other sources of the difluoromethyl radical. nuph.edu.uaresearchgate.net
Another potential route could involve the conversion of 5-methylpyridine-2-carbaldehyde to the target molecule. This would likely involve a reaction to convert the aldehyde functional group into a difluoromethyl group, for example, through the use of a fluorinating agent. researchgate.netsigmaaldrich.comnih.gov
Regardless of the specific synthetic route, the management of impurities is a critical aspect of the industrial process. Potential impurities could include unreacted starting materials like 2-chloro-5-methylpyridine, over- or under-methylated pyridines, and isomers formed during the synthesis. google.com For instance, in the chlorination of 3-methylpyridine (B133936) to form 2-chloro-5-methylpyridine, other isomers such as 2-chloro-3-methylpyridine (B94477) and 4-chloro-3-methylpyridine (B157665) can be formed as by-products. google.com
The purification of the final product is a crucial step in impurity management. Distillation is a common method for removing impurities with different boiling points. google.com Crystallization can also be employed to isolate the desired product in high purity. The choice of solvent and crystallization conditions is critical to effectively remove specific impurities.
To minimize the formation of impurities, process parameters such as temperature, pressure, reaction time, and stoichiometry of reactants must be carefully controlled throughout the synthesis. The use of high-purity starting materials is also essential to prevent the introduction of impurities at the beginning of the process.
A proactive approach to impurity management involves identifying potential impurities early in the development process and establishing analytical methods for their detection and quantification. grace.com This allows for the implementation of control strategies to ensure that the final product consistently meets the required purity specifications.
Below is a table summarizing potential impurities and their likely sources in the synthesis of this compound.
| Impurity Name | CAS Number | Likely Source |
| 2-Chloro-5-methylpyridine | 18368-64-4 | Unreacted starting material |
| 5-Methylpyridine-2-carbaldehyde | 4985-92-6 | Starting material for an alternative synthetic route |
| 2-Chloro-3-methylpyridine | 18368-63-3 | Isomeric by-product from the synthesis of 2-chloro-5-methylpyridine |
| 4-Chloro-3-methylpyridine | 22282-32-4 | Isomeric by-product from the synthesis of 2-chloro-5-methylpyridine |
Patent Landscape and Intellectual Property Pertaining to 2 Difluoromethyl 5 Methylpyridine
Analysis of Synthetic Route Patents for 2-(Difluoromethyl)-5-methylpyridine
While patents specifically detailing the synthesis of this compound are not abundant in the public domain, the patent literature for analogous fluorinated pyridines provides a clear indication of the likely synthetic strategies that would be protected. The primary approaches to synthesizing fluorinated pyridines revolve around the introduction of fluorine at specific positions on the pyridine (B92270) ring or on a methyl substituent.
One of the most common patented methods for producing fluoromethylpyridines is through a halogen exchange (Halex) reaction. This involves reacting a chlorinated precursor with a fluoride (B91410) source. For instance, the synthesis of 2-chloro-5-trifluoromethylpyridine often starts from 2-chloro-5-trichloromethylpyridine, which is then treated with a fluorinating agent like hydrogen fluoride or potassium fluoride. google.comgoogleapis.com European Patent EP 0063872A1 describes a process for preparing fluoromethyl pyridines from their corresponding chloromethyl or trichloromethyl analogs using alkali metal fluorides. google.com Similarly, the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine (B1282707) has been patented by The Dow Chemical Company, involving the reaction of a 2,3-dihalo-5-(trifluoromethyl)pyridine with potassium fluoride or cesium fluoride. google.com These patents often claim specific reaction conditions, catalysts, or solvents that improve yield and purity.
Another significant area of patent activity is the direct fluorination or the construction of the fluorinated pyridine ring from acyclic precursors. Direct fluorination of substituted pyridines using elemental fluorine has been described, for example, in WO 1989000560A1, which details the direct conversion of alkyl-substituted pyridines to their corresponding 2-fluoroalkyl-substituted counterparts. google.com Diazotization of aminopyridines in the presence of hydrogen fluoride is another patented method for introducing fluorine onto the pyridine ring. google.com A Chinese patent, CN102898358A, discloses a method for preparing fluoropyridine compounds by brominating and then fluorinating aminopyridine compounds. google.com
The synthesis of precursors is also a key aspect of the patent landscape. For example, patents exist for the preparation of 2-chloro-5-methylpyridine (B98176), a likely starting material for subsequent fluorination. epo.org One such process, detailed in patent EP 0121320, involves a single-step conversion from a 2-oxo-5-methyl-5,6-dihalopiperidine. epo.org The preparation of 2-amino-5-methylpyridine, another potential precursor, is also covered by patents such as US 5,332,824 A, assigned to Bayer AG. nih.gov
Patents Covering Novel Chemical Transformations Involving this compound
Patents in this category protect the use of this compound as a building block for more complex molecules. These transformations can target the difluoromethyl group, the pyridine ring, or the methyl group, leading to novel derivatives with potentially valuable properties.
A Chinese patent, CN110981793B, describes the synthesis of 2-(difluoromethyl)pyridine-3-alcohol. google.com This represents a novel transformation where a hydroxyl group is introduced onto the pyridine ring of a difluoromethylpyridine derivative, creating a new intermediate for further chemical synthesis.
Another significant transformation is the hydrogenation of fluoropyridines to produce fluorinated piperidines. Research has shown that fluoropyridines can be selectively hydrogenated to yield the corresponding piperidines, which are valuable motifs in medicinal and agrochemical research. nih.gov While a specific patent for the hydrogenation of this compound was not identified, the general transformation of fluoropyridines to fluoropiperidines is a patentable area, focusing on specific catalysts and reaction conditions that achieve high selectivity and yield without causing defluorination. nih.gov
Trends in Patenting Activities and Key Assignees
The patenting activity for fluorinated pyridines, particularly those with trifluoromethyl and difluoromethyl groups, has seen a steady increase, mirroring the growth in the agrochemical market. nih.gov A significant portion of these patents are for intermediates used in the synthesis of herbicides and fungicides. agropages.com The biological activity of pyridine-containing pesticides is often enhanced by the presence of fluorine, leading to higher efficacy and lower application rates. agropages.com
Key assignees in the field of fluorinated pyridine chemistry include major agrochemical and chemical companies. Analysis of the patent literature reveals prominent players such as:
The Dow Chemical Company (now Dow Inc.) : Holds patents for the synthesis of various fluorinated pyridines, including halogen exchange processes. google.comgoogle.com
Bayer AG : Has patents related to the synthesis of pyridine precursors and their use in agrochemicals. nih.gov
Syngenta Participations AG (and its predecessors like Ciba-Geigy) : Owns patents for methods of producing fluorinated pyridine derivatives for herbicidal applications. google.com
Imperial Chemical Industries PLC (ICI) : Patented early methods for the preparation of fluoromethyl pyridines. google.com
Ishihara Sangyo Kaisha, Ltd. (ISK) : A key player in the commercialization of herbicides based on trifluoromethylpyridine, indicating significant patent activity in this area. nih.govgoogle.com
The trend in patenting is moving towards more efficient, environmentally friendly, and cost-effective synthetic routes. This includes the development of novel catalysts, continuous flow processes, and methods that reduce hazardous waste. google.com
Strategies for Intellectual Property Protection in Fluorinated Pyridine Chemistry
Protecting intellectual property in the field of fluorinated pyridine chemistry involves a multi-faceted approach. Companies seek to protect not only the final commercial product (e.g., a specific herbicide) but also the key intermediates and the processes used to manufacture them.
Key strategies for intellectual property protection include:
Composition of Matter Patents : These patents claim a novel chemical compound itself, such as a new fluorinated pyridine derivative or a final product containing this moiety. This is the strongest form of protection.
Process Patents : These patents protect a specific method of synthesizing a compound. In the context of this compound, this could include a novel fluorination technique, a specific catalyst system that improves yield, or a more economical route from a readily available starting material. google.comgoogle.com For example, a patent might claim a specific set of conditions for a Halex reaction or a novel direct fluorination agent.
Patenting Novel Intermediates : Companies often patent key intermediates in a synthetic pathway. nih.gov This can prevent competitors from using the same route to access the final product, even if the final product's patent has expired.
Use Patents : These patents claim a new use for a known compound. For example, if this compound was found to have unexpected properties as a component in a polymer or a liquid crystal display, that specific application could be patented. google.com
Formulation Patents : In the context of agrochemicals, patents can also cover specific formulations that enhance the stability, delivery, or efficacy of the active ingredient.
A robust IP strategy often involves a portfolio of patents covering the compound, its synthesis, key intermediates, and its various applications and formulations, thereby creating multiple layers of protection.
Future Directions and Emerging Research Opportunities for 2 Difluoromethyl 5 Methylpyridine
Exploration of Unconventional Synthetic Pathways
The development of novel and more efficient methods for synthesizing 2-(difluoromethyl)-5-methylpyridine is a primary focus of future research. While traditional methods exist, the exploration of unconventional pathways promises to enhance efficiency, selectivity, and sustainability.
Future efforts will likely concentrate on late-stage C-H difluoromethylation, a process that introduces the difluoromethyl group directly onto the pyridine (B92270) ring in the final steps of a synthesis. rsc.orgrsc.org This approach is highly desirable as it allows for the modification of complex molecules without the need for lengthy, de novo synthesis. uni-muenster.de Researchers are investigating methods that offer precise control over the position of functionalization, a significant challenge in pyridine chemistry. uni-muenster.denih.gov
Table 1: Emerging Unconventional Synthetic Methodologies
| Methodology | Description | Potential Advantages |
| Biocatalysis | The use of enzymes or whole organisms to catalyze the difluoromethylation reaction. nih.govutdallas.edu | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govutdallas.edu |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in traditional batch reactors. mdpi.comnih.govresearchgate.net | Improved reaction control, enhanced safety, easier scalability, and potential for higher yields. nih.goveuropeanpharmaceuticalreview.comeurekalert.orgsciencedaily.com |
| Photoredox Catalysis | Utilizing visible light to drive chemical reactions, enabling the formation of reactive intermediates under mild conditions. researchgate.net | Access to novel reaction pathways, high functional group tolerance, and energy efficiency. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. nih.govnih.gov | Increased atom economy, reduced synthetic steps, and access to novel derivatives. acs.org |
The direct cleavage of the C(sp³)–F bond in readily available trifluoromethyl compounds is another promising strategy for producing difluoromethyl compounds. researchgate.net These innovative synthetic approaches are expected to make this compound and its derivatives more accessible for a broader range of applications.
Application in New Frontier Areas of Chemistry and Materials Science
The unique electronic properties of this compound, stemming from the electron-withdrawing nature of the difluoromethyl group, make it an attractive candidate for applications in new and exciting areas of chemistry and materials science.
In the realm of materials science , fluorinated pyridines are being explored for their potential in developing novel high-performance materials. nih.gov For instance, the incorporation of such compounds into organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) is an active area of research. ossila.com The fluorine substituents can lower the highest occupied molecular orbital (HOMO) energy level, leading to shifts in the emission spectrum and potentially enhanced device performance. ossila.com
As a ligand in catalysis , the pyridine nitrogen of this compound can coordinate with metal centers, while the difluoromethyl group can influence the electronic environment of the catalyst. rsc.org This could lead to the development of new catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.
Furthermore, the introduction of the difluoromethyl group can significantly impact the biological activity of molecules. uni-muenster.denumberanalytics.com This opens up avenues for its use in the design of new pharmaceuticals and agrochemicals . uni-muenster.denumberanalytics.comresearchgate.net The CF2H group can act as a bioisostere for other functional groups, potentially improving a drug's metabolic stability, membrane permeability, and binding affinity to its target. researchgate.netmdpi.com
Advanced Computational Modeling for Predictive Chemistry
Computational modeling is becoming an indispensable tool in modern chemistry, allowing for the prediction of molecular properties and reaction outcomes before a single experiment is conducted. For this compound, advanced computational methods can provide deep insights into its behavior and guide the design of new applications.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including:
Electronic Structure: Understanding the distribution of electrons within the molecule is crucial for predicting its reactivity and photophysical properties.
Reaction Mechanisms: Computational studies can elucidate the step-by-step pathway of chemical reactions, helping to optimize reaction conditions and predict the formation of byproducts.
Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives.
Software packages like Avogadro and Gaussian are commonly used for these types of calculations, enabling the determination of optimized molecular geometries and energies. By modeling the interaction of this compound with other molecules, such as biological targets or metal catalysts, researchers can rationally design new compounds with desired functionalities.
Integration with Artificial Intelligence and Machine Learning in Reaction Discovery
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical reactions are discovered and optimized. sciencedaily.comnih.gov For this compound, these technologies can accelerate the development of new synthetic routes and the discovery of novel applications.
ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield and the formation of byproducts. researchgate.netresearchgate.net This predictive power can save significant time and resources in the laboratory by identifying the most promising reaction conditions to explore. rsc.org A neural network algorithm, for example, has been successfully used to predict the fluorination strength of various reagents. nih.gov
Table 2: AI and ML in the Chemistry of this compound
| AI/ML Application | Description | Potential Impact |
| Reaction Outcome Prediction | ML models trained on reaction data to predict yields and byproducts. researchgate.net | Faster optimization of synthetic protocols and reduced experimental effort. |
| Retrosynthesis Planning | AI algorithms that propose synthetic routes to a target molecule. nih.govgrace.comresearchgate.net | Discovery of novel and more efficient synthetic pathways. |
| New Molecule Discovery | Generative models that design new molecules with desired properties. | Accelerated discovery of new materials and drug candidates. |
| Spectra Prediction | ML models that predict spectroscopic data for uncharacterized molecules. | Facilitated identification and characterization of new compounds. |
Interdisciplinary Research Collaborations for Enhanced Functionality
The full potential of this compound can only be unlocked through collaborations between researchers from diverse scientific disciplines. By combining expertise from different fields, new functionalities and applications can be realized.
Chemistry and Materials Science: Organic chemists can synthesize novel derivatives of this compound, which can then be tested by materials scientists for their properties in electronic devices, polymers, and other advanced materials. nih.govresearchgate.net
Chemistry and Biology/Pharmacology: The synthesis of new fluorinated compounds by chemists can provide pharmacologists and biologists with new tools to probe biological systems and develop new therapeutic agents. numberanalytics.comresearchgate.netchemscene.com The incorporation of fluorinated pyridine moieties has been shown to be a viable strategy in drug discovery. nih.gov
Chemistry and Computer Science: The collaboration between chemists and computer scientists is essential for the development and application of AI and ML tools for chemical research. acs.org
Such interdisciplinary efforts will be crucial for translating the fundamental properties of this compound into real-world applications.
Development of Sustainable and Economically Viable Production Methods
As the demand for fluorinated compounds grows, the development of sustainable and cost-effective production methods is of paramount importance. Future research in this area will focus on aligning the synthesis of this compound with the principles of green chemistry.
This includes the use of:
Environmentally Benign Reagents: Moving away from hazardous reagents and developing safer alternatives is a key goal. Recent research has focused on PFAS-free synthesis methods, utilizing reagents like caesium fluoride (B91410) as a fluorine source. europeanpharmaceuticalreview.comeurekalert.orgsciencedaily.com
Renewable Feedstocks: Exploring the use of starting materials derived from biomass rather than fossil fuels can significantly reduce the environmental footprint of the synthesis.
Catalytic Methods: The use of catalysts can reduce energy consumption and waste generation by enabling reactions to proceed under milder conditions and with higher atom economy. nih.gov
Solvent Minimization: Developing solvent-free or solvent-recycable reaction conditions is another important aspect of green chemistry.
Flow chemistry, as mentioned earlier, also contributes to sustainability by improving energy efficiency and reducing waste. mdpi.comnih.govresearchgate.net The economic viability of these new methods will be a critical factor in their adoption by the chemical industry. The development of practical methods using inexpensive and commercially available reagents will be essential for making this compound a widely accessible building block. uni-muenster.de
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(difluoromethyl)-5-methylpyridine, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, chloropyridine precursors can undergo nucleophilic substitution with difluoromethylating agents like (diethylamino)sulfur trifluoride (DAST) or XtalFluor-E. Reaction optimization includes:
- Temperature control : Maintaining sub-zero temperatures (-10°C to 0°C) minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., 1,2-dimethoxyethane) enhance reagent solubility and stability .
- Purification : Column chromatography or recrystallization removes byproducts like unreacted chloropyridine or over-fluorinated derivatives .
- Data Table :
| Precursor | Fluorinating Agent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-5-methylpyridine | DAST | 65 | 95 | |
| 2-Chloro-5-methylpyridine | XtalFluor-E | 72 | 97 |
Q. How does the difluoromethyl group affect the compound’s electronic properties and reactivity?
- Methodological Answer : The difluoromethyl group (-CF2H) introduces strong electron-withdrawing effects via inductive polarization, lowering the electron density of the pyridine ring. This enhances electrophilic substitution reactivity at the 4-position and stabilizes intermediates in cross-coupling reactions. Computational studies (DFT) show a 15–20% increase in electrophilicity compared to non-fluorinated analogues .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR (δ ≈ -120 to -125 ppm for CF2H) confirms fluorination. ¹H NMR distinguishes methyl (δ ≈ 2.3 ppm) and pyridine protons (δ ≈ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 159.05) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the difluoromethyl group and confirms regioselectivity in derivatives .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets like PPARγ or COX-2?
- Methodological Answer :
- Docking Simulations : Software like AutoDock Vina or Schrödinger Maestro models interactions between the compound and active sites. Fluorine’s electronegativity enhances hydrogen-bonding with Arg288 in PPARγ, increasing binding energy by ~2 kcal/mol .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Fluorine’s hydrophobic interactions reduce solvent accessibility, improving binding specificity .
Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant vs. murine isoforms) and buffer conditions (pH 7.4, 25°C) .
- Control Compounds : Use reference inhibitors (e.g., rosiglitazone for PPARγ) to normalize results.
- Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers caused by fluorinated byproducts .
Q. What structure-activity relationship (SAR) trends are observed in analogues of this compound?
- Methodological Answer :
- Substituent Effects :
| Position | Substituent | Biological Activity (IC50, μM) | Key Interaction |
|---|---|---|---|
| 2 | -CF2H | 0.45 (PPARγ) | H-bond with Arg288 |
| 2 | -CH3 | 5.2 (PPARγ) | Reduced binding |
| 5 | -CF3 | 0.32 (COX-2) | Enhanced lipophilicity |
- Fluorine Substitution : Monofluorination at the 4-position improves metabolic stability (t₁/₂ > 6 h in microsomes) compared to non-fluorinated derivatives .
Data Contradiction Analysis
- Example Contradiction : Conflicting reports on cytotoxicity (e.g., IC50 = 10 μM vs. 50 μM in cancer cell lines).
- Resolution :
Verify cell line authenticity (e.g., HeLa vs. MCF-7).
Control for fluorinated impurities via LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
